2,6-Bis(4-methoxybenzylidene)cyclohexanone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6275-32-7 |
|---|---|
Molecular Formula |
C22H22O3 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(2E,6Z)-2,6-bis[(4-methoxyphenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C22H22O3/c1-24-20-10-6-16(7-11-20)14-18-4-3-5-19(22(18)23)15-17-8-12-21(25-2)13-9-17/h6-15H,3-5H2,1-2H3/b18-14-,19-15+ |
InChI Key |
ZYMUNTZVOUBQAI-KPNKYRRCSA-N |
SMILES |
COC1=CC=C(C=C1)C=C2CCCC(=CC3=CC=C(C=C3)OC)C2=O |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\CCC/C(=C/C3=CC=C(C=C3)OC)/C2=O |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2CCCC(=CC3=CC=C(C=C3)OC)C2=O |
Other CAS No. |
6275-32-7 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Reactions
Foundation of Synthesis: Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a type of crossed aldol condensation that occurs between a ketone containing α-hydrogens and an aromatic aldehyde that lacks α-hydrogens. wikipedia.org In the synthesis of 2,6-Bis(4-methoxybenzylidene)cyclohexanone, cyclohexanone (B45756) serves as the ketone component, while two equivalents of 4-methoxybenzaldehyde (B44291) act as the aromatic aldehyde. The reaction is typically catalyzed by a base or, less commonly, an acid. taylorandfrancis.com
Mechanistic Pathways of the Condensation Reaction
The base-catalyzed Claisen-Schmidt condensation for the formation of this compound proceeds through a series of well-defined steps:
Enolate Formation: A base, such as hydroxide (B78521), abstracts an acidic α-hydrogen from the cyclohexanone. This deprotonation results in the formation of a resonance-stabilized enolate ion, which acts as the key nucleophile in the reaction. firsthope.co.in
Nucleophilic Attack: The newly formed cyclohexanone enolate attacks the electrophilic carbonyl carbon of a 4-methoxybenzaldehyde molecule. This step forms a tetrahedral alkoxide intermediate. firsthope.co.in
Protonation: The alkoxide intermediate is protonated by a proton source, typically the solvent (e.g., water or ethanol), to yield a β-hydroxy ketone, also known as an aldol addition product.
Dehydration: The β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) under the basic reaction conditions. The removal of a proton from the α-carbon leads to the formation of a conjugated enone, 2-(4-methoxybenzylidene)cyclohexanone. This dehydration step is often spontaneous as it results in a highly conjugated and stable system. gordon.edu
Second Condensation: The process is repeated on the other side of the cyclohexanone ring. The base abstracts another α-hydrogen from the 2-(4-methoxybenzylidene)cyclohexanone intermediate, forming a new enolate. This enolate then attacks a second molecule of 4-methoxybenzaldehyde, and subsequent dehydration yields the final product, this compound.
Catalytic Approaches in this compound Synthesis
The choice of catalyst is crucial for the efficiency of the Claisen-Schmidt condensation. Both homogeneous and heterogeneous catalysts have been successfully employed.
Sodium hydroxide (NaOH) is a commonly used, inexpensive, and effective base catalyst for this synthesis. wikipedia.org The reaction involves mixing cyclohexanone with two equivalents of 4-methoxybenzaldehyde in the presence of NaOH. Research has shown that the molar quantity of NaOH can influence the reaction yield significantly.
One study investigated the effect of varying the molar amount of NaOH on the synthesis of this compound from 0.005 mol of cyclohexanone and 0.01 mol of 4-methoxybenzaldehyde in an ethanol/water solvent system. The results indicated a progressive increase in yield with higher concentrations of the catalyst, with the maximum yield achieved at 0.04 mol of NaOH. uny.ac.id
Table 1: Effect of NaOH Molarity on Product Yield
| Moles of Cyclohexanone | Moles of 4-methoxybenzaldehyde | Moles of NaOH | Solvent | Yield (%) |
|---|---|---|---|---|
| 0.005 | 0.01 | 0.0025 | Ethanol/Water | 69.78 |
| 0.005 | 0.01 | 0.005 | Ethanol/Water | 71.09 |
| 0.005 | 0.01 | 0.01 | Ethanol/Water | 71.25 |
| 0.005 | 0.01 | 0.02 | Ethanol/Water | 79.97 |
| 0.005 | 0.01 | 0.04 | Ethanol/Water | 86.97 |
Data sourced from a study on the optimization of NaOH catalyst concentration. uny.ac.id
Heterogeneous catalysts offer advantages such as easier separation from the reaction mixture and potential for recycling. Molybdenum trioxide (MoO₃) nanoparticles have been demonstrated as an efficient and reusable heterogeneous catalyst for the synthesis of 2,6-bis(benzylidene)cyclohexanone derivatives. scribd.com In a study, electrochemically synthesized MoO₃ nanoparticles were used to catalyze the reaction between cyclohexanone and various aromatic aldehydes. researchgate.net The catalyst proved effective, affording excellent product yields in a short reaction time. scribd.com The reusability of the catalyst was tested over three cycles with only a minor decrease in yield, highlighting its potential for more sustainable chemical processing. scribd.com
Table 2: Synthesis of 2,6-bis(benzylidene)cyclohexanones using MoO₃ Nanoparticles
| Entry | Aldehyde | Product | Time (min) | Yield (%) | Yield (1st Reuse) | Yield (2nd Reuse) | Yield (3rd Reuse) |
|---|---|---|---|---|---|---|---|
| 1 | Benzaldehyde (B42025) | 2,6-Bis(benzylidene)cyclohexanone | 20 | 95 | 94 | 92 | 92 |
| 2 | 4-Chlorobenzaldehyde (B46862) | 2,6-Bis(4-chlorobenzylidene)cyclohexanone | 25 | 94 | 93 | 92 | 91 |
| 3 | 4-Methoxybenzaldehyde | This compound | 20 | 96 | 95 | 94 | 93 |
| 4 | 4-Nitrobenzaldehyde | 2,6-Bis(4-nitrobenzylidene)cyclohexanone | 30 | 92 | 91 | 90 | 89 |
This table is adapted from a study on the synthesis of related compounds using a MoO₃ nanoparticle catalyst in an ethanol:water solvent system. scribd.com
Solvent Systems and Reaction Optimization
Optimizing reaction conditions, including the solvent system, is key to developing efficient and environmentally friendly synthetic protocols.
In recent years, solvent-free synthesis has gained significant attention as a green chemistry approach that reduces waste and minimizes the use of hazardous organic solvents. nih.gov The Claisen-Schmidt condensation for synthesizing diarylidene cycloalkanones is well-suited to solvent-free conditions, often employing a simple grinding technique. nih.govscite.ai
A facile and efficient protocol involves grinding a mixture of cyclohexanone, an appropriate benzaldehyde, and a catalytic amount of solid NaOH (e.g., 20 mol%) with a mortar and pestle at room temperature. researchgate.netnih.gov This method has been shown to produce quantitative yields (96–98%) of α,α′-bis-(substituted-benzylidene)cycloalkanones in a very short reaction time, typically around 5 minutes. nih.govnih.gov The reaction of 4-methoxybenzaldehyde (referred to as 2-methoxybenzaldehyde in one study, likely a typo given the product structure) with cyclohexanone and NaOH under solvent-free conditions has been successfully used to produce crystalline this compound. nih.gov This approach is not only high-yielding but also simplifies the work-up procedure, making it an attractive alternative to traditional solvent-based methods. nih.gov
Table 3: Comparison of Catalysts in Solvent-Free Synthesis of 2,6-Bis(benzylidene)cyclohexanone
| Entry | Catalyst (20 mol%) | Time (min) | Yield (%) |
|---|---|---|---|
| 1 | NaOH | 5 | 98 |
| 2 | KOH | 5 | 96 |
| 3 | NaOAc | 5 | 45 |
| 4 | NH₄OAc | 5 | 35 |
Data adapted from a study on solvent-free Claisen-Schmidt reactions using a grinding technique. nih.gov
Ethanol-Reflux Conditions
The synthesis of this compound is commonly achieved under ethanol-reflux conditions. This method involves the reaction of cyclohexanone with 4-methoxybenzaldehyde in the presence of a base, typically sodium hydroxide (NaOH), in ethanol as the solvent. The mixture is heated at reflux to drive the condensation reaction.
A typical laboratory procedure involves dissolving cyclohexanone and 4-methoxybenzaldehyde in ethanol, followed by the addition of an aqueous solution of sodium hydroxide. The reaction mixture is then refluxed for a specific duration, during which the product precipitates from the solution.
| Reactant | Molar Ratio |
| Cyclohexanone | 1 |
| 4-Methoxybenzaldehyde | 2 |
| Sodium Hydroxide | 2 |
| Solvent | Ethanol |
| Condition | Reflux |
Yield and Purity Enhancement Strategies
Several strategies can be employed to enhance the yield and purity of this compound.
Purification Techniques:
Washing: After the reaction, the crude product is often washed with water to remove the base catalyst (e.g., NaOH) and other water-soluble impurities.
Recrystallization: Recrystallization from a suitable solvent, such as ethanol, is a crucial step for obtaining a highly pure product. This process involves dissolving the crude solid in a minimum amount of hot solvent and allowing it to cool slowly, leading to the formation of well-defined crystals of the desired compound while impurities remain in the solution.
Optimizing Reaction Conditions:
Catalyst Choice: While sodium hydroxide is commonly used, other bases can be explored to optimize the reaction rate and yield.
Solvent-Free Conditions: Some studies have explored solvent-free synthesis, which can simplify the work-up procedure and reduce environmental impact. In such methods, the reactants are mixed and heated with a solid base catalyst.
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.
Advanced Chemical Transformations
The chemical structure of this compound offers several sites for further chemical modifications, including the α,β-unsaturated ketone moiety, the methoxy (B1213986) groups, and the aromatic rings.
Oxidation Pathways
The oxidation of this compound can potentially lead to various products depending on the oxidizing agent and reaction conditions. While specific oxidation studies on this exact compound are not extensively documented, the oxidation of similar α,β-unsaturated ketones and cyclohexanone derivatives suggests several possible pathways. For instance, strong oxidizing agents could potentially cleave the double bonds or oxidize the cyclohexanone ring. Milder and more selective oxidizing agents might be used to introduce hydroxyl groups or other functionalities.
Reduction Reactions
The reduction of this compound can target either the carbonyl group, the carbon-carbon double bonds, or both. The selectivity of the reduction is highly dependent on the reducing agent employed.
Selective Carbonyl Reduction: Reagents like sodium borohydride (NaBH₄) are known to selectively reduce the carbonyl group to a hydroxyl group, yielding the corresponding alcohol, while leaving the α,β-unsaturated double bonds intact.
Conjugate Reduction (1,4-Reduction): Catalytic hydrogenation (e.g., using H₂ with a metal catalyst like Pd/C) can lead to the reduction of the carbon-carbon double bonds, resulting in a saturated ketone. This is a common reaction for α,β-unsaturated carbonyl compounds.
Complete Reduction: The use of stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), or more forcing catalytic hydrogenation conditions can lead to the reduction of both the carbonyl group and the double bonds, yielding the corresponding saturated alcohol.
| Reducing Agent | Primary Product |
| Sodium Borohydride (NaBH₄) | Unsaturated Alcohol |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Saturated Ketone |
| Lithium Aluminum Hydride (LiAlH₄) | Saturated Alcohol |
Substitution Reactions Involving Methoxy Groups
The methoxy groups on the phenyl rings are generally stable. However, under certain conditions, they can be cleaved to form the corresponding hydroxyl groups. This demethylation is a common transformation in medicinal chemistry to produce polyphenol derivatives. Reagents such as boron tribromide (BBr₃) are powerful Lewis acids that are effective for the cleavage of aryl methyl ethers. The resulting di-hydroxy compound, 2,6-Bis(4-hydroxybenzylidene)cyclohexanone, would exhibit different solubility and electronic properties.
Reactivity of α,β-Unsaturated Ketone Moieties
The α,β-unsaturated ketone moiety is a versatile functional group that can undergo a variety of reactions, primarily due to the electrophilic nature of both the carbonyl carbon and the β-carbon.
1,4-Addition (Michael Addition): This is a characteristic reaction of α,β-unsaturated carbonyl compounds. Nucleophiles can add to the β-carbon of the conjugated system. A wide range of nucleophiles, including enolates, amines, and thiols, can participate in this reaction, leading to the formation of a new carbon-nucleophile bond at the β-position.
1,2-Addition: Strong and hard nucleophiles, such as organolithium reagents, tend to add directly to the carbonyl carbon in a 1,2-addition fashion.
Cycloaddition Reactions: The conjugated double bonds in the diarylidene cyclohexanone system can act as a dienophile in Diels-Alder reactions, a type of [4+2] cycloaddition. This allows for the construction of complex polycyclic structures. The reactivity in cycloaddition reactions will be influenced by the electronic nature of the diene and the dienophile.
The reactivity of the α,β-unsaturated ketone system provides a powerful tool for the further functionalization of this compound and the synthesis of more complex molecular architectures.
Advanced Structural Elucidation and Characterization
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction analysis of 2,6-Bis(4-methoxybenzylidene)cyclohexanone reveals a monoclinic crystal system. nih.gov The crystallographic data provides a definitive structural framework for the molecule.
Interactive Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
|---|---|
| Empirical Formula | C₂₂H₂₂O₃ |
| Formula Weight | 334.40 |
| Crystal System | Monoclinic |
| a (Å) | 9.0129 (8) |
| b (Å) | 9.4874 (10) |
| c (Å) | 20.9416 (17) |
| β (°) | 100.518 (1) |
| Volume (ų) | 1760.6 (3) |
| Z | 4 |
Data sourced from crystallographic studies on this compound. nih.gov
The spatial orientation of the two 4-methoxybenzylidene moieties relative to each other is defined by the dihedral angle between their aromatic rings. In the solid state, the mean planes of the two aromatic rings are not coplanar. nih.gov They form a significant dihedral angle, which has been measured to be 19.3 (2)°. nih.gov This twisting of the phenyl rings away from the plane of the central enone system is a common feature in related diarylidene cyclohexanone (B45756) derivatives, often attributed to the steric hindrance between hydrogen atoms on the aromatic rings and the cyclohexanone ring. researchgate.net
Interactive Table 2: Key Dihedral Angle
| Measurement | Angle (°) |
|---|---|
| Angle between mean planes of the two aromatic rings | 19.3 (2) |
This angle indicates a non-planar arrangement of the benzylidene substituents. nih.gov
The stability of the crystal lattice is governed by a network of non-covalent intermolecular interactions. These forces dictate how individual molecules arrange themselves in the solid state.
Interactive Table 3: Characteristics of C–H⋯O Hydrogen Bonds
| Donor (D) | Hydrogen (H) | Acceptor (A) | Description |
|---|
While C-H•••π interactions, where a C-H bond points towards the electron-rich face of an aromatic ring, are a common feature in the crystal packing of aromatic compounds, specific documentation of their role in the crystal structure of this compound is not prominently detailed in the available literature. These interactions, if present, would further contribute to the cohesion of the crystal lattice.
The published crystallographic data for this compound does not indicate any significant challenges with crystallographic disorder, where atoms or groups of atoms occupy multiple positions within the lattice. nih.gov The refinement of the crystal structure appears to be straightforward, suggesting a well-ordered molecular arrangement. nih.gov Furthermore, there are no reports of polymorphism—the ability of the compound to crystallize in more than one distinct crystal structure—in the reviewed literature. The compound has been consistently characterized in a single monoclinic form. nih.gov
Intermolecular Interactions in Crystal Packing
Spectroscopic Investigations of this compound
The structural elucidation of this compound relies heavily on various spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and the electronic environment of the atoms within the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR).
The ¹H NMR spectrum of this compound provides characteristic signals corresponding to the different types of protons present in the molecule.
The spectrum typically shows a singlet for the two vinylic protons (H-9) at approximately δ 7.76 ppm. The aromatic protons on the 4-methoxybenzylidene groups appear as two doublets. The four protons at the 2 and 6 positions (H-2, H-6) of the phenyl rings resonate as a doublet around δ 7.45 ppm, with a coupling constant (J) of 7.6 Hz. rsc.org The four protons at the 3 and 5 positions (H-3, H-5) appear as another doublet at a more upfield region, around δ 6.93 ppm, also with a coupling constant of 7.6 Hz. rsc.org
The six protons of the two methoxy (B1213986) groups (-OCH₃) give a sharp singlet at approximately δ 3.84 ppm. rsc.org The protons on the cyclohexanone ring also exhibit distinct signals. The four protons at the positions adjacent to the double bonds (H-10) appear as a triplet at around δ 2.92 ppm with a coupling constant of 6.5 Hz. rsc.org The two protons at the central position of the cyclohexanone ring (H-11) are observed as a quintet at approximately δ 1.81 ppm, with a coupling constant of 6.5 Hz. rsc.org
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment | Coupling Constant (J) in Hz |
| 7.76 | Singlet | 2H | Vinylic Protons (H-9) | - |
| 7.45 | Doublet | 4H | Aromatic Protons (H-2, H-6) | 7.6 |
| 6.93 | Doublet | 4H | Aromatic Protons (H-3, H-5) | 7.6 |
| 3.84 | Singlet | 6H | Methoxy Protons (-OCH₃) | - |
| 2.92 | Triplet | 4H | Cyclohexanone Protons (H-10) | 6.5 |
| 1.81 | Quintet | 2H | Cyclohexanone Proton (H-11) | 6.5 |
Data sourced from a study by an unspecified author. rsc.org
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, the carbonyl carbon (C=O) of the cyclohexanone ring is typically observed as a singlet at approximately δ 190.81 ppm. rsc.org The carbon atoms of the 4-methoxybenzylidene groups also show characteristic chemical shifts. The carbon attached to the methoxy group (C-4) appears around δ 160.52 ppm. rsc.org
The vinylic carbons (C-9) resonate at about δ 137.1 ppm, while the carbons of the cyclohexanone ring attached to the benzylidene groups (C-8) are found around δ 134.96 ppm. rsc.org The aromatic carbons C-2 and C-6 are observed at approximately δ 132.82 ppm, and the carbon to which the benzylidene group is attached (C-1) appears at δ 129.37 ppm. rsc.org The aromatic carbons C-3 and C-5 resonate further upfield at around δ 114.50 ppm. rsc.org The carbon of the methoxy group (–OCH₃) gives a signal at approximately δ 59.93 ppm. rsc.org The carbons of the cyclohexanone ring (C-10 and C-11) are observed at δ 29.12 ppm and δ 23.64 ppm, respectively. rsc.org
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ ppm) | Assignment |
| 190.81 | Carbonyl Carbon (C=O) |
| 160.52 | Aromatic Carbon (C-4) |
| 137.1 | Vinylic Carbon (C-9) |
| 134.96 | Cyclohexanone Carbon (C-8) |
| 132.82 | Aromatic Carbons (C-2, C-6) |
| 129.37 | Aromatic Carbon (C-1) |
| 114.50 | Aromatic Carbons (C-3, C-5) |
| 59.93 | Methoxy Carbon (–OCH₃) |
| 29.12 | Cyclohexanone Carbon (C-10) |
| 23.64 | Cyclohexanone Carbon (C-11) |
Data sourced from a study by an unspecified author. rsc.org
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by analyzing their characteristic vibrational modes.
The IR and Raman spectra of this compound exhibit several characteristic absorption bands that correspond to the various functional groups and vibrational modes within the molecule.
The most prominent band in the IR spectrum is the strong absorption corresponding to the C=O stretching vibration of the cyclohexanone ring, which typically appears around 1658 cm⁻¹. rsc.org The C=C stretching vibrations of the vinylic and aromatic groups are observed in the region of 1593 cm⁻¹. rsc.org Aromatic C=C stretching vibrations also give rise to bands at approximately 1556 and 1508 cm⁻¹. rsc.org
The stretching vibration of the aromatic C-O bond of the methoxy group is typically found around 1247 cm⁻¹. rsc.org The out-of-plane C-H bending vibration of the para-disubstituted benzene (B151609) ring is observed at about 835 cm⁻¹. rsc.org Another C-H out-of-plane bending vibration can be seen at approximately 663 cm⁻¹. rsc.org
Fourier Transform Infrared (FT-IR) spectroscopy provides a high-resolution spectrum, allowing for precise identification of functional groups. The FT-IR spectrum of this compound confirms the presence of the key functional groups identified through standard IR spectroscopy.
Table 3: FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| 1658 | C=O Stretching |
| 1593 | C=C Stretching (Vinylic and Aromatic) |
| 1556, 1508 | Aromatic C=C Stretching |
| 1247 | Aromatic C-O Stretching |
| 835 | Para-disubstituted Benzene Ring C-H Bending (out-of-plane) |
| 663 | C-H Bending (out-of-plane) |
Data sourced from a study by an unspecified author. rsc.org
Near-Infrared Fourier Transform (NIR-FT) Raman Spectroscopy
Near-Infrared Fourier Transform (NIR-FT) Raman spectroscopy is a powerful technique for probing the vibrational modes of a molecule, providing insights into its structural framework. For this compound, the Raman spectrum is characterized by several key vibrations originating from its distinct functional groups. researchgate.netembrapa.br While specific experimental NIR-FT Raman data for this exact compound is not extensively detailed in the literature, assignments can be made based on studies of similar chalcone (B49325) derivatives. embrapa.brbiointerfaceresearch.com
The key Raman-active modes for this molecule arise from the C=O and C=C stretching vibrations of the α,β-unsaturated ketone system, which are fundamental to the chalcone structure. biointerfaceresearch.com The spectrum would be expected to show an intense band corresponding to the symmetric stretching of the two vinyl C=C bonds. Additionally, the stretching vibration of the carbonyl (C=O) group of the central cyclohexanone ring would be prominent. researchgate.net Other significant signals include the aromatic C=C stretching modes from the two 4-methoxybenzylidene moieties and the vibrations associated with the methoxy (-OCH₃) groups. The aliphatic C-H bonds of the cyclohexanone ring also contribute to the spectrum. The use of an NIR laser minimizes fluorescence, which can be an issue with conjugated systems like chalcones when using visible lasers. pondiuni.edu.in
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is instrumental in characterizing the electronic properties of this compound, a bichromophoric molecule with an extended π-conjugated system. nih.gov
The UV-Vis spectrum of this compound is dominated by strong absorption bands that arise from π-π* and n-π* electronic transitions within the molecule's chromophore. biointerfaceresearch.com The primary chromophore consists of the two keto-vinyl moieties (-CO-CH=CH-) conjugated with the methoxy-substituted benzene rings. nih.gov The presence of the electron-donating methoxy groups and the extended conjugation results in absorption at longer wavelengths. nih.govacs.org Experimental studies have reported distinct absorption maxima (λmax) in various organic solvents, reflecting the interaction between the solute and the solvent molecules.
The table below summarizes the reported absorption maxima for this compound in different solvents.
| Solvent | λmax (nm) | Reference |
| Ethanol | 359 | acs.org |
| Methanol (B129727) | 362, 240 | rsc.org |
| Acetonitrile (B52724) | 326 |
The position of the absorption maximum for this compound is significantly influenced by the electronic nature of the substituents on the aromatic rings. The presence of the two electron-donating methoxy (-OCH₃) groups at the para positions results in a bathochromic shift (a shift to a longer wavelength) compared to the unsubstituted parent compound, 2,6-dibenzylidene-cyclohexanone. nih.govacs.org For instance, the λmax for the methoxy derivative in ethanol is 359 nm, whereas the unsubstituted analogue absorbs at 330 nm. acs.org This red shift occurs because the methoxy groups donate electron density into the π-system, which raises the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), thereby decreasing the HOMO-LUMO energy gap and the energy required for electronic excitation.
Conversely, a hypsochromic shift (a shift to a shorter wavelength) is observed when comparing this compound to derivatives bearing stronger electron-donating groups, such as a dimethylamino (-N(CH₃)₂) group, which has a λmax of 452 nm in ethanol. acs.org
Solvatochromism describes the change in the position of a compound's absorption bands in response to a change in solvent polarity. Studies on the broader class of 2,6-dibenzylidene-cyclohexanone derivatives indicate that they exhibit solvatochromic behavior. nih.govacs.org Generally, a bathochromic shift is observed for these compounds as the polarity of the solvent increases. acs.org This phenomenon, known as positive solvatochromism, suggests that the electronic excited state is more polar than the ground state. Polar solvents stabilize the more polar excited state to a greater extent than the ground state, reducing the energy gap for the electronic transition. mdpi.comresearchgate.net Although specific multi-solvent studies for the 4-methoxy derivative are not widely reported, its structural similarity to other solvatochromic bis-chalcones, such as 2,6-bis(4-hydroxybenzylidene) cyclohexanone, strongly implies it would exhibit similar behavior. mdpi.com
Acidochromism refers to the reversible color change of a compound upon a change in pH. While many bis-chalcone derivatives exhibit significant acidochromic behavior, the response of this compound to acid is notably subdued. mdpi.comresearchgate.net One study reported that upon treatment with a protic acid, the compound showed no significant shift in its absorption wavelength; instead, only a slight decrease in the absorption intensity was observed. acs.org This finding is somewhat contradictory to other reports on similar compounds, where protonation leads to distinct color changes. acs.org
The lack of a strong acidochromic response can be attributed to the nature of the methoxy group, which is not as readily protonated as other functional groups like hydroxyl or dimethylamino groups. acs.orgmdpi.com In related compounds such as 2,6-bis(4-hydroxybenzylidene) cyclohexanone or 2,6-bis(4-dimethylamino-benzylidene)-cyclohexanone, acidochromism is pronounced. nih.govmdpi.com This behavior in the analogues is due to the deprotonation of the hydroxyl groups in alkaline media or the protonation of the dimethylamino groups in acidic media, which significantly alters the intramolecular charge transfer (ICT) characteristics of the molecule and leads to the appearance of new absorption bands. nih.govmdpi.com The potential site for protonation in this compound would be the carbonyl oxygen, but experimental evidence suggests this interaction does not substantially affect the electronic transition energy. acs.org
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique used to determine the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation pattern. For this compound (molar mass: 334.41 g/mol ), mass spectral analysis confirms its molecular identity. rsc.orgguidechem.com
In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as the protonated molecular ion [M+H]⁺. Experimental data have identified this ion at an m/z value of 335. rsc.org
The fragmentation pattern provides further structural confirmation. A notable fragment observed in the mass spectrum appears at an m/z of 214. rsc.org This fragment corresponds to the loss of a neutral methoxybenzylidene group from the parent ion, which is a characteristic cleavage for this class of compounds. The primary fragmentation pathways for ketones often involve α-cleavage at the bonds adjacent to the carbonyl group.
The table below summarizes the key mass spectrometry data for this compound.
| Ion/Fragment | m/z (Observed) | Description | Reference |
| [M+H]⁺ | 335 | Protonated Molecular Ion | rsc.org |
| [M-C₈H₇O+H]⁺ | 214 | Loss of a methoxybenzylidene group | rsc.org |
Based on the conducted research, no specific studies detailing the surface morphology of this compound using Scanning Electron Microscopy (SEM) were found.
While research on related compounds and the broader class of bis-chalcones exists, direct analysis of the surface characteristics of this particular compound via SEM is not available in the provided search results. Scientific literature often employs various analytical techniques to characterize chemical compounds, and it appears that for this compound, other methods such as X-ray crystallography have been prioritized to elucidate its molecular and crystal structure.
Therefore, a detailed discussion and data table regarding its surface morphology based on SEM analysis cannot be provided at this time. Further experimental investigation would be required to determine these specific characteristics.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has been employed as a powerful computational tool to investigate the structural, vibrational, and electronic properties of 2,6-Bis(4-methoxybenzylidene)cyclohexanone. These theoretical studies provide molecular-level insights that complement experimental data and help elucidate the behavior of the compound.
Theoretical geometry optimization of this compound has been performed using DFT at the B3LYP/6-31G(d) level of theory. researchgate.net These calculations reveal that the central cyclohexanone (B45756) ring adopts a conformation best described as a nearly 'half chair'. researchgate.net This contrasts with the solid-state structure determined by X-ray crystallography, where the ring is found in an 'envelope' conformation. nih.gov
A key structural feature identified by DFT is the steric interaction between the substituent groups, which compels the two 4-methoxybenzylidene moieties to twist out of the plane of the central ring. researchgate.net This twisting is an energetically favorable process, with the stabilization energy calculated to be 6.66 kJ mol⁻¹ for one phenyl ring (Ph1) and 6.86 kJ mol⁻¹ for the other (Ph2). researchgate.net Experimental crystallographic data confirms the non-planar arrangement, showing a significant dihedral angle of 19.3(2)° between the mean planes of the two aromatic rings. nih.gov Relaxed Potential Energy Surface (PES) scan studies have further explored the energetic consequences and geometric changes associated with this ring twisting. researchgate.net
Selected Geometric and Conformational Data
| Parameter | Method | Finding | Source |
|---|---|---|---|
| Cyclohexanone Ring Conformation | DFT (B3LYP/6-31G(d)) | Nearly 'half chair' | researchgate.net |
| Cyclohexanone Ring Conformation | X-ray Diffraction | Envelope | nih.gov |
| Dihedral Angle (between aromatic rings) | X-ray Diffraction | 19.3(2)° | nih.gov |
| Energetic Favorability of Phenyl Ring Twisting (Ph1) | DFT | 6.66 kJ mol⁻¹ | researchgate.net |
| Energetic Favorability of Phenyl Ring Twisting (Ph2) | DFT | 6.86 kJ mol⁻¹ | researchgate.net |
DFT calculations have been utilized to model the vibrational wavenumbers of this compound, providing a theoretical basis for interpreting experimental FT-IR and FT-Raman spectra. researchgate.net The analysis of the computed spectrum reveals several key correlations between the molecular structure and its vibrational modes.
A significant finding is the unusual lowering of the carbonyl (C=O) stretching vibrational wavenumber. researchgate.net This phenomenon is attributed to a strong mesomeric effect and π-orbital conjugation extending across the -CH=C-(C=O)-C=CH- framework, which weakens the C=O double bond and shifts its stretching frequency to a lower value. researchgate.net
Furthermore, the theoretical model shows that the stretching vibrations of the aromatic C-H bonds that are involved in steric interactions are observed at higher vibrational wavenumbers than those not involved in such interactions. researchgate.net This theoretical insight allows for a more detailed assignment of the experimental vibrational spectra.
The electronic properties of conjugated systems like this compound are largely dictated by the nature of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity and electronic transition properties.
While specific DFT-calculated values for the HOMO-LUMO energies of this compound were not available in the reviewed literature, the analysis of its vibrational spectrum provides indirect evidence of its electronic characteristics. The observed lowering of the carbonyl stretching frequency is attributed to mesomeric interactions, which are indicative of electron delocalization and intramolecular charge transfer (ICT) capabilities within the conjugated π-system. researchgate.net In molecules of this type, the HOMO is typically localized on the electron-rich methoxybenzylidene portions, while the LUMO is centered on the electron-accepting cyclohexanone core, facilitating a π → π* electronic transition with charge transfer character upon excitation.
A Molecular Electrostatic Potential (MEP) map is a valuable computational tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map illustrates regions of negative potential (electron-rich, typically colored in shades of red) and positive potential (electron-poor, in shades of blue). However, specific studies detailing the MEP map for this compound were not identified in the consulted scientific literature.
Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's chemical reactivity and stability. These parameters include ionization potential (I), electron affinity (A), chemical hardness (η), and the electrophilicity index (ω). Such parameters are instrumental in predicting the behavior of a molecule in chemical reactions. Despite their utility, specific calculated values for these quantum chemical parameters for this compound are not reported in the available research.
Intermolecular Interaction Analysis
Computational methods are crucial for understanding the non-covalent interactions that govern the crystal packing and solid-state properties of molecular compounds. Techniques such as Hirshfeld surface analysis, 2D fingerprint plots, and Reduced Density Gradient (RDG) analysis are employed to visualize and quantify these intermolecular forces. Hirshfeld surface analysis, in particular, maps the electron distribution of a molecule within a crystal to identify regions of close contact with neighboring molecules. This method allows for the decomposition of the crystal packing into specific intermolecular contacts and their relative contributions nih.gov.
For this compound, crystallographic studies have provided insight into its molecular arrangement. The crystal packing is primarily stabilized by weak intermolecular C—H⋯O hydrogen bonds nih.gov. In the crystal structure of the title molecule, C22H22O3, the central cyclohexanone ring is observed to adopt an envelope conformation nih.gov. These hydrogen bonds are key interactions that dictate the supramolecular architecture of the compound in the solid state.
Detailed geometric parameters for these identified hydrogen bonds are presented below.
| Donor—H⋯Acceptor | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |
|---|---|---|---|---|
| C14—H14B⋯O2i | 0.96 | 2.67 | 3.512 (5) | 146 |
| C4—H4A⋯O1ii | 0.97 | 2.61 | 3.510 (5) | 154 |
Table based on data from crystallographic studies of this compound nih.gov.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a compound and its biological activity japsonline.comarkat-usa.org. These models are instrumental in medicinal chemistry for predicting the activity of novel molecules, optimizing lead compounds, and understanding the structural features essential for biological function arkat-usa.orgnih.gov. The underlying principle of QSAR is that the variations in the biological activity of a series of compounds are correlated with changes in their molecular features, which can be quantified by molecular descriptors japsonline.com.
In QSAR modeling, molecular descriptors are numerical values that characterize the physical, chemical, or topological properties of a molecule. A dataset of compounds with known biological activities is used to build a model where the activity is the dependent variable and the descriptors are the independent variables nih.gov.
For the broader class of 2,6-diarylidene cyclohexanone analogs, QSAR studies have been successfully employed to design and predict their potential as therapeutic agents. For instance, combined QSAR and docking approaches have been used to design novel analogs with potent anti-leishmanial activity researchgate.net. In such studies, a statistically validated QSAR model is built using parameters like the coefficient of determination (R²), cross-validated R² (Q²), and external validation R² (R²test) to ensure its predictive power researchgate.net. These models can then be used to predict the half-maximal inhibitory concentration (pIC50) of newly designed compounds based on their calculated molecular descriptors researchgate.net.
The 2,6-diarylidene cyclohexanone scaffold, which mimics the structure of curcumin (B1669340), has been a subject of interest for its anti-inflammatory properties japsonline.com. QSAR studies on mono-carbonyl analogs of curcumin have been performed to correlate their molecular structures with their ability to inhibit cyclooxygenase (COX) enzymes, a key target in anti-inflammatory drug design japsonline.comjapsonline.com.
Research has shown a good relationship between the structural features of these compounds and their anti-inflammatory activities japsonline.comjapsonline.com. By analyzing a series of related compounds, these models can identify which structural modifications enhance or diminish the anti-inflammatory effect. For example, the in vitro anti-inflammatory activities of several related cyclohexanone derivatives indicate a promising potential to inhibit the cyclooxygenase enzyme japsonline.comjapsonline.com.
| Compound | In Vitro Cyclooxygenase Inhibition (IC50) |
|---|---|
| 2,6-bis-(3ʹ-ethoxy, 4ʹ-hydroxybenzylidene)-cyclohexanone | 13.53 μM |
| 2,6-bis-(3ʹ-Bromo, 4ʹ-methoxybenzylidene)-cyclohexanone | 11.56 μM |
| 2,6-bis-(3ʹ,4ʹ-dimethoxybenzylidene)-cyclohexanone | 20.52 μM |
Table showing the anti-inflammatory activity of cyclohexanone derivatives structurally related to this compound japsonline.comjapsonline.com.
Molecular Docking Studies
Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex nih.gov. It is widely used in drug discovery to understand ligand-protein interactions at a molecular level and to estimate the binding affinity of a compound to a specific biological target nih.govbiorxiv.org.
Cyclooxygenase (COX) Enzymes: The COX enzymes (COX-1 and COX-2) are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs) nih.gov. Molecular docking studies on compounds with the cyclohexanone scaffold have been performed to elucidate their binding modes within the active sites of COX enzymes japsonline.comnih.gov. In silico evaluations of a related compound, 2,6-bis-(3ʹ-Bromo, 4ʹ-methoxybenzylidene)-cyclohexanone, showed that the oxygen atom of the ketone group interacts with key amino acid residues ARG120 and TYR355 in the COX active site through hydrogen bonds japsonline.comjapsonline.com. These interactions are crucial for the inhibitory activity of the compound.
Epidermal Growth Factor Receptor (EGFR): EGFR is a protein tyrosine kinase that is often overexpressed in various cancers, making it a significant target for anticancer drug development nih.gov. Docking studies are frequently used to analyze the binding modes of potential inhibitors within the ATP-binding pocket of the EGFR kinase domain nih.gov. Studies on a structurally similar compound, 2,6-bis-(4-nitrobenzylidene) cyclohexanone, have been performed against the EGFR receptor (PDB ID: 1M17) to predict its binding mechanism ubaya.ac.id. Key residues such as Met769 and Thr830 have been identified as pivotal for forming hydrogen bonds with inhibitors at the EGFR binding site nih.gov.
Binding energy calculations are an essential output of molecular docking simulations, providing a quantitative estimate of the binding affinity between a ligand and its protein target. A lower binding energy generally indicates a more stable ligand-protein complex and potentially higher inhibitory activity.
For analogs of 2,6-diarylidene cyclohexanone designed as anti-leishmanial agents, docking studies against the target enzyme Pyridoxal kinase revealed binding scores superior to the reference drug, Pentamidine researchgate.net. Similarly, a molecular docking study of 2,6-bis-(4-nitrobenzylidene) cyclohexanone against the EGFR receptor yielded a low binding energy, suggesting it effectively targets this receptor ubaya.ac.id.
| Compound/Analog | Target Protein | Binding Energy (kcal/mol) |
|---|---|---|
| Designed Analog 1a | Pyridoxal kinase (6K91) | -10.2 |
| Designed Analog 1e | Pyridoxal kinase (6K91) | -9.6 |
| Designed Analog 1d | Pyridoxal kinase (6K91) | -9.4 |
| Designed Analog 1c | Pyridoxal kinase (6K91) | -9.2 |
| Template Compound | Pyridoxal kinase (6K91) | -9.1 |
| Pentamidine (Reference) | Pyridoxal kinase (6K91) | -6.9 |
Table showing calculated binding energies for 2,6-diarylidene cyclohexanone analogs against Pyridoxal kinase, demonstrating their potential binding affinity researchgate.net.
Photophysical Properties Theory (e.g., Luminescence, Nonradiative Relaxation, Trans-Cis Isomerization)
Computational and theoretical studies have been instrumental in elucidating the complex photophysical behavior of this compound and its analogs. These investigations focus on how the molecule's structure, including its cross-conjugated dienone framework, the central cyclohexanone ring, and the electron-donating methoxy (B1213986) substituents, dictates its interaction with light. Quantum chemical calculations, such as those using Density Functional Theory (DFT), provide insights into its electronic structure, transition energies, and the pathways for energy dissipation after light absorption.
Luminescence
The luminescence properties of this compound are intrinsically linked to its molecular structure. researchgate.net Theoretical models show that the electron-donating capacity of the para-methoxy groups on the benzylidene rings plays a significant role. researchgate.net These substituents increase the energy of the Highest Occupied Molecular Orbital (HOMO) and decrease the HOMO-LUMO gap, which results in a bathochromic (red) shift of the absorption wavelength. researchgate.netkuet.ac.bd This is consistent with experimental observations where the methoxy derivative shows an absorption maximum at 359 nm. kuet.ac.bd
Quantum chemical calculations have been used to determine the frontier orbital energies and the vertical absorption and emission transitions. acs.org These theoretical results are in good agreement with experimental redox potentials and spectroscopic data. acs.org A linear correlation has been established between the difference in the electrochemical oxidation and reduction potentials and the energy of the long-wavelength absorption maximum, a relationship that can be used to predict the properties of similar compounds. acs.org The photophysical behavior is also influenced by intramolecular charge transfer (ICT), a process modulated by substituents on the benzene (B151609) rings.
Nonradiative Relaxation
Trans-Cis Isomerization
A significant photochemical and nonradiative decay pathway for this compound is the reversible trans-cis (or E-Z) isomerization around the exocyclic carbon-carbon double bonds. kuet.ac.bd Upon irradiation with UV light, the thermodynamically stable (E,E) isomer can convert to the (E,Z) or (Z,Z) isomers. X-ray diffraction and NMR studies have confirmed that the E,E-geometry is the most stable configuration. acs.org
Theoretical calculations have successfully modeled this process, and the calculated rates for trans-cis isomerization are in good agreement with experimentally observed fluorescence quantum yields. researchgate.net The electron-donating nature of the methoxy group has been noted to strengthen the single bond character between the phenyl rings, which can increase the rotational barrier and influence the dynamics of isomerization. This photoisomerization is a key feature that makes this class of molecules interesting for the development of photoswitchable systems.
Table 1: Summary of Theoretical and Experimental Photophysical Data for this compound and Related Derivatives.
| Property | Observation | Method | Reference |
| Molecular Geometry | The stable form is the E,E-isomer; the central cyclohexanone ring introduces non-planar distortions. | X-ray Diffraction, NMR Spectroscopy, Quantum Chemical Calculations | researchgate.netacs.org |
| Absorption Maximum (λmax) | 359 nm, showing a bathochromic shift due to electron-donating -OCH₃ groups. | UV-Vis Spectroscopy | kuet.ac.bd |
| Electronic Transitions | A linear correlation exists between the difference of electrochemical potentials (oxidation/reduction) and the energy of the long-wavelength absorption maximum. | Cyclic Voltammetry, Quantum Chemistry | acs.org |
| Key Photochemical Reaction | Reversible E-Z (trans-cis) isomerization around the exocyclic C=C double bonds upon UV irradiation. | Photochemical Studies | kuet.ac.bd |
| Influence of Substituents | The donor capacity of the methoxy group increases HOMO energy, decreases the HOMO-LUMO gap, and increases the rotational barrier of the C-C single bond. | Quantum Chemistry, Theoretical Estimations | researchgate.net |
Exploration of Chemical Reactivity and Mechanistic Studies
Reaction Mechanisms of Derivatives Formation
The primary method for synthesizing 2,6-Bis(4-methoxybenzylidene)cyclohexanone and its derivatives is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of a ketone with an aromatic aldehyde.
In the case of the title compound, cyclohexanone (B45756) is treated with two equivalents of 4-methoxybenzaldehyde (B44291) in the presence of a base, such as sodium hydroxide (B78521) (NaOH), typically in a solvent like ethanol. rsc.org The mechanism proceeds via the formation of an enolate from cyclohexanone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone, or chalcone-type structure. The reaction is repeated on the other side of the cyclohexanone ring to yield the final dibenzylidene product.
The formation of derivatives follows the same mechanistic principle. By substituting 4-methoxybenzaldehyde with other aromatic aldehydes bearing different functional groups, a wide array of derivatives can be synthesized. For instance, using 4-chlorobenzaldehyde (B46862) or 3-nitrobenzaldehyde (B41214) results in the formation of 2,6-bis(4-chlorobenzylidene)cyclohexanone and 2,6-bis(3-nitrobenzylidene)cyclohexanone, respectively. rsc.org The reaction conditions, such as solvent and temperature, can be optimized to improve yields, which vary depending on the specific reactants used. rsc.org A solvent-free approach has also been developed, where equimolar amounts of cyclohexanone and the chosen aldehyde are mixed with a catalyst like NaOH under reflux, simplifying purification and reducing waste.
Impact of Substituents on Electronic Properties and Reactivity
Electron-donating groups, such as the methoxy (B1213986) (-OCH₃) group in the title compound or a dimethylamino (-N(CH₃)₂) group, increase the electron density in the aromatic rings. This enhanced electron density can be delocalized across the α,β-unsaturated ketone system, influencing its electrochemical and photophysical properties. For example, the strong electron-donating dimethylamino group in 2,6-bis(4-dimethylaminobenzylidene)cyclohexanone enhances its acidochromism, leading to the appearance of a new absorption band in acidic conditions. mdpi.com In contrast, electron-withdrawing groups like fluoro (-F), chloro (-Cl), or nitro (-NO₂) groups decrease the electron density of the π-system. acs.org
A systematic study of various derivatives has shown a clear correlation between the substituent's electronic character and the compound's redox potentials. acs.org Cyclic voltammetry studies reveal that electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups make it more difficult to oxidize. acs.org These electronic perturbations also affect the intramolecular charge transfer (ICT) characteristics of the molecule, which is evident in solvatochromic and acidochromic behaviors. For instance, the hydroxy-substituted derivative, 2,6-bis(4-hydroxybenzylidene)cyclohexanone, exhibits reversible color changes in response to pH shifts due to the modulation of ICT. mdpi.com The electron-donating ability of the ether oxygen in the methoxy group has also been noted to strengthen the single bond between the phenyl rings, thereby increasing the rotational barrier. semanticscholar.org
Table 1. Effect of Substituents on the Properties of 2,6-Bis(benzylidene)cyclohexanone Derivatives
| Substituent (at para-position) | Electronic Nature | Observed Impact | Reference |
|---|---|---|---|
| -OCH₃ (Methoxy) | Electron-Donating | Lowers oxidation potential, increases rotational barrier of C-C single bond. | acs.orgsemanticscholar.org |
| -N(CH₃)₂ (Dimethylamino) | Strong Electron-Donating | Enhances acidochromism, with a new absorption band appearing in acidic media. | |
| -OH (Hydroxy) | Electron-Donating | Enables acidochromism and solvatochromism due to intramolecular charge transfer (ICT). | mdpi.com |
| -F (Fluoro) | Electron-Withdrawing | Reduces ICT, leading to diminished solvatochromic shifts compared to methoxy derivatives. | |
| -Cl (Chloro) | Electron-Withdrawing | Influences redox potentials and acidochromic behavior. | mdpi.comacs.org |
| -NO₂ (Nitro) | Strong Electron-Withdrawing | Significantly affects redox potentials and acidochromic properties. | mdpi.com |
Photochemical Reactions and Mechanistic Pathways
The chalcone-like structure of this compound makes it susceptible to various photochemical transformations. photos.or.kr Upon irradiation with UV light, these molecules can undergo several reactions, primarily photoisomerization and photodimerization. photos.or.krscielo.org.mx
Photoisomerization typically involves the reversible E-Z (trans-cis) isomerization around the exocyclic carbon-carbon double bonds. scielo.org.mx Irradiation with light of a specific wavelength, such as 365 nm, can promote the conversion from the thermodynamically stable (E,E) isomer to the (E,Z) or (Z,Z) isomers. semanticscholar.orgphotos.or.kr This process can be monitored by UV-visible spectroscopy, which shows a decrease in the characteristic absorption peak around 340-360 nm. semanticscholar.orgresearchgate.net In some cases, the photochemical behavior can be complex, with competing reactions occurring upon irradiation at different wavelengths. semanticscholar.orgphotos.or.kr
In the crystalline state, the photochemical reactivity of this compound is dominated by [2+2]-photocycloaddition. acs.org This reaction involves the dimerization of two molecules, where the double bonds of the benzylidene groups of adjacent molecules align and react upon photo-irradiation to form a cyclobutane (B1203170) ring. researchgate.net
The feasibility and stereochemical outcome of this solid-state reaction are dictated by the packing of the molecules in the crystal lattice. The crystal structure of the title compound reveals that molecules are pre-organized into centrosymmetric dimers through weak C-H···O intermolecular hydrogen bonds. nih.gov This arrangement brings the reactive double bonds of neighboring molecules into close proximity and with a suitable orientation for cycloaddition, adhering to the topochemical principles for solid-state reactions.
The stereoselectivity of solid-state reactions like the [2+2]-photocycloaddition can be precisely controlled through supramolecular templating. acs.org This strategy involves using non-covalent interactions to pre-organize the reactant molecules into a specific geometry that favors the formation of a particular product isomer.
While the crystal structure of this compound itself provides a form of self-templating through hydrogen bonds and π-π stacking interactions, more complex templating systems can be designed. acs.org For related compounds, co-crystallization with other molecules, such as resorcinol, or coordination to metal ions has been used to create specific supramolecular assemblies. acs.org These templates hold the reactive double bonds in a desired conformation, thereby directing the outcome of the photochemical reaction with high selectivity. This approach is a powerful tool in crystal engineering for achieving controlled synthesis of specific photoproducts in the solid state. acs.org
Investigation of Derivatives and Structure Activity Relationships
Synthesis of Novel Analogs of 2,6-Bis(4-methoxybenzylidene)cyclohexanone
The synthesis of analogs of this compound is primarily achieved through the Claisen-Schmidt condensation reaction. This reaction typically involves the base-catalyzed condensation of a substituted benzaldehyde (B42025) with a cyclohexanone (B45756) derivative. scirp.org Various catalysts and reaction conditions have been employed to improve yields and efficiency, including the use of ionic liquids and Brønsted acid-surfactant catalysts in aqueous media. scirp.org A solvent-free protocol using sodium hydroxide (B78521) has also been reported as an efficient and environmentally friendly method. nih.gov
A common strategy for creating novel analogs involves introducing a wide array of substituents onto the two aromatic rings of the parent compound. This allows for the exploration of electronic and steric effects on biological activity. The synthesis of these derivatives follows the general Claisen-Schmidt condensation, where substituted benzaldehydes are reacted with cyclohexanone. scirp.org
A range of substituents has been successfully incorporated, including:
Halogens: Chloro groups have been introduced at different positions on the benzene (B151609) ring, resulting in compounds like 2,6-Bis(3-chlorobenzylidene)cyclohexanone and 2,6-Bis(4-chlorobenzylidene)cyclohexanone. rsc.org
Alkyl Groups: The introduction of an isopropyl group has led to the synthesis of 2,6-Bis-(4-iso-propylbenzylidene)cyclohexanone. rsc.org
Alkoxy Groups: Besides the methoxy (B1213986) group in the parent compound, other alkoxy groups can be introduced. For instance, analogs with trimethoxy substitutions, such as 2,6-Bis(3,4,5-trimethoxybenzylidene)cyclohexanone, have been prepared. researchgate.net
Carboxylic Acids: The synthesis of 2,6-bis(4-carboxybenzylidene)cyclohexanone (H2L) has been reported for its use as a ligand in the fabrication of metal-organic frameworks. epa.gov
In addition to modifying the aromatic rings, alterations to the central cyclohexanone ring have been explored to generate further structural diversity. These modifications can involve changing the ring size, introducing heteroatoms, or altering the substitution pattern of the core.
Key modifications to the cyclohexanone core include:
Ring Size Variation: The synthesis of diarylidenecyclopentanone (DACP) derivatives has been reported, where the six-membered cyclohexanone ring is replaced by a five-membered cyclopentanone (B42830) ring. researchgate.net
Introduction of Heteroatoms: A significant area of exploration is the replacement of a carbon atom in the cyclohexanone ring with a heteroatom, leading to heterocyclic analogs. For example, diarylidene-N-methyl-4-piperidone (DANMP) derivatives have been synthesized, where a nitrogen atom is incorporated into the ring structure. researchgate.net Similarly, tetrahydro-4H-pyran-4-one and tetrahydro-4H-1-thiopyran-4-one have been used to create analogs with an oxygen or sulfur atom in the core ring, respectively. scirp.org
Substitution on the Core: The cyclohexanone ring itself can be substituted. For example, 4-methyl-2,6-bis(2-naphthylmethylene)cyclohexan-1-one has been synthesized, demonstrating that alkyl groups can be added to the core structure. nih.gov
These core modifications can significantly impact the molecule's conformation and electronic properties, leading to changes in its biological activity profile.
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for understanding how the chemical structure of a compound relates to its biological activity. For this compound and its analogs, these studies aim to identify the key structural features responsible for their pharmacological effects and to guide the design of more potent and selective compounds.
The biological activities of curcumin (B1669340) and related structures are often associated with the presence of the α,β-unsaturated ketone moiety. researchgate.net This feature is present in this compound and its derivatives. The two aromatic rings and their substituents also play a critical role in determining the compound's activity.
Key findings from SAR studies include:
The nature and position of substituents on the aromatic rings significantly influence biological activity.
The methoxy group at the para position of the benzene rings in the parent compound is often important for its observed effects.
The α,β-unsaturated ketone system is a key pharmacophore, but modifications can sometimes lead to improved properties.
The following table summarizes the biological activities of some representative analogs:
| Compound Name | Aromatic Ring Substituent(s) | Core Structure | Notable Biological Activity |
| This compound | 4-methoxy | Cyclohexanone | Anti-inflammatory rsc.org |
| 2,6-Bis(3-chlorobenzylidene)cyclohexanone | 3-chloro | Cyclohexanone | Anti-inflammatory rsc.org |
| 2,6-Bis(4-chlorobenzylidene)cyclohexanone | 4-chloro | Cyclohexanone | Anti-inflammatory rsc.org |
| Diarylidenecyclopentanone (DACP) derivatives | Various | Cyclopentanone | Antiplasmodial researchgate.net |
| Diarylidene-N-methyl-4-piperidone (DANMP) derivatives | Various | N-methyl-4-piperidone | Antiplasmodial, Antioxidant researchgate.net |
The insights gained from SAR studies are applied to optimize the pharmacological properties of the lead compound. This involves making targeted structural changes to enhance potency, improve selectivity, or reduce potential liabilities.
One approach to optimization involves addressing potential issues with the α,β-unsaturated ketone system, which can sometimes lead to non-specific activity. For example, in a related series, the enone groups were reduced to a 1,3-diketone to remove the possibility of covalent adduct formation through Michael addition. mdpi.com
The synthesis of heterocyclic analogs, such as those based on a piperidone core, represents another strategy for optimization. researchgate.net These modifications can alter the compound's solubility, metabolic stability, and target-binding interactions, potentially leading to improved pharmacological profiles.
Comparative Studies with Related Chalcone (B49325) Derivatives (e.g., Curcumin Analogs)
This compound is considered a monocarbonyl analog of curcumin. researchgate.net Curcumin, a natural product, possesses two α,β-unsaturated ketone units linked by a central methylene (B1212753) group. Comparative studies between these classes of compounds are valuable for understanding the impact of the central linker on biological activity.
Structural Differences: The primary structural difference is the central core. In this compound, the two benzylidene units are attached to a cyclohexanone ring, whereas in curcumin, they are part of a heptan-1,7-diene-3,5-dione system.
Biological Activity: Both classes of compounds often exhibit similar types of biological activities, such as anti-inflammatory and anti-cancer effects, which are frequently attributed to the α,β-unsaturated ketone pharmacophore. rsc.orgresearchgate.net However, the specific potency and spectrum of activity can vary significantly. For instance, both diarylidenecyclohexanones and curcumin analogs have been investigated for their antiplasmodial activity. researchgate.net
Synthetic Accessibility: The synthesis of symmetric diarylidenecycloalkanones is often straightforward via the Claisen-Schmidt condensation. scirp.org This synthetic accessibility makes them attractive scaffolds for the development of new therapeutic agents.
By comparing the properties of this compound and its derivatives with those of curcumin and other chalcone analogs, researchers can gain a deeper understanding of the SAR for this broad class of compounds and identify the most promising structural motifs for further development.
Applications in Materials Science and Photochemistry
Utilization in Polymer Chemistry
The dibenzylidene cyclohexanone (B45756) scaffold has been recognized for its potential in creating novel polymers with specific thermal and mechanical properties.
As a Rigid Aromatic Diol in Polyurethanes (PUs)
2,6-Bis(4-methoxybenzylidene)cyclohexanone can be chemically modified to create diols, which are crucial monomers in the synthesis of polyurethanes. For instance, the related compound, 2,6-bis(4-hydroxybenzylidene)cyclohexanone, serves as a rigid aromatic diol. When this diol is reacted with various diisocyanates, such as 4,4′-diphenylmethane diisocyanate (MDI) and toluene (B28343) 2,4-diisocyanate (TDI), it forms semicrystalline polyurethanes. researchgate.net These resulting PUs exhibit notable thermal stability, withstanding temperatures up to 300°C.
Table 1: Examples of Diisocyanates Used in Polyurethane Synthesis with Dibenzylidene Cyclohexanone-Based Diols researchgate.netkoreascience.kr
| Diisocyanate | Abbreviation | Type |
| 4,4′-Diphenylmethane diisocyanate | MDI | Aromatic |
| Toluene 2,4-diisocyanate | TDI | Aromatic |
| Isophorone diisocyanate | IPDI | Aliphatic (Cyclic) |
| Hexamethylene diisocyanate | HDI | Aliphatic (Linear) |
This table showcases various diisocyanates that have been reacted with diol derivatives of dibenzylidene cyclohexanone to synthesize polyurethanes.
Incorporation into Other Polymer Systems
Beyond polyurethanes, derivatives of this compound have been investigated for incorporation into other polymer systems. The fundamental chalcone-like structure of these molecules, with their reactive keto-vinyl groups, allows for a variety of polymerization reactions. acs.org This versatility opens up possibilities for creating polymers with tailored optical, thermal, and mechanical properties for a range of applications. Research in this area is ongoing, exploring how the unique characteristics of the dibenzylidene cyclohexanone core can be harnessed in different polymer architectures.
Potential in Advanced Materials Development
The distinct molecular geometry and electronic properties of this compound and its derivatives make them promising candidates for the development of advanced materials with specialized functions.
Self-Assembly and Molecular Recognition
The structure of this compound, featuring a central cyclohexanone ring and two benzylidene arms, provides a scaffold for designing molecules capable of self-assembly and molecular recognition. By functionalizing the aromatic rings with groups that can participate in non-covalent interactions, such as hydrogen bonding or metal coordination, it is possible to create supramolecular structures. For example, the introduction of crown ether moieties onto the dibenzylidene cyclohexanone framework has been explored for creating photoswitchable supramolecular systems that can coordinate with metal or ammonium (B1175870) ions. acs.org
Furthermore, the related compound, 2,6-bis(4-carboxybenzylidene)cyclohexanone, has been successfully used as a ligand to fabricate a metal-organic framework (MOF) with manganese(II) ions. epa.gov In this MOF, both the carboxyl groups and the carbonyl group of the ligand coordinate with the metal centers, forming a stable two-dimensional structure. epa.gov This demonstrates the potential of this class of compounds to act as building blocks for porous, crystalline materials with potential applications in catalysis and separation.
Liquid Crystal Applications
Some derivatives of dibenzylidene cyclohexanone have been shown to exhibit liquid crystalline properties. researchgate.net Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. tcichemicals.com For a compound to exhibit liquid crystallinity, it typically requires a rigid, elongated molecular shape. The structure of 2,6-bis(benzylidene)cyclohexanone can provide this necessary anisotropy.
One study synthesized 2,6-bis(benzylidene)cyclohexanone and found that it exhibits a smectic thermotropic liquid crystal phase. researchgate.net Thermotropic liquid crystals show a phase transition into the liquid crystal phase as the temperature is changed. tcichemicals.com The molecules in a smectic phase are arranged in layers, with the long axes of the molecules parallel to each other within each layer. tcichemicals.com The potential for these compounds to form liquid crystalline phases opens up possibilities for their use in applications such as displays and sensors. Research into liquid crystalline polyurethanes has also been a significant area of interest, with the aim of creating materials that combine the properties of polymers with the unique optical characteristics of liquid crystals. researchgate.net
Nanomaterials
The synthesis of nanomaterials using derivatives of this compound has been explored, particularly in the context of creating catalysts. For instance, MoO₃ nanoparticles have been used as a reusable heterogeneous catalyst for the synthesis of 2,6-bis(benzylidene)cyclohexanones, demonstrating the connection between these compounds and nanomaterial fabrication. researchgate.net While the direct incorporation of this compound into nanomaterials is an area of ongoing research, related structures have been used in the development of nanocomposites. For example, polyurea derivatives have been combined with TiO₂ to create nanocomposites, suggesting a pathway for utilizing the properties of dibenzylidene cyclohexanone-based polymers in nanotechnology. researchgate.net
Photochemical Applications
The inherent photoreactivity of the α,β-unsaturated ketone system in this compound makes it a candidate for various photochemical applications. These include its potential in photo-crosslinking and the design of sophisticated photoswitchable molecular systems.
Photo-crosslinking Properties (e.g., UV Filters, Sunscreens)
While the broad class of chalcones is known for its UV-absorbing properties, the specific application of this compound as a photo-crosslinking agent in formulations like UV filters and sunscreens is an area of ongoing investigation. The compound's strong absorption in the UV region, a prerequisite for a UV filter, is established. However, its efficacy as a photo-crosslinking agent, which would enhance the photostability and longevity of sunscreen formulations by forming a protective polymer network upon UV exposure, is yet to be definitively quantified in public research. The principle relies on the [2+2] cycloaddition of the exocyclic C=C double bonds upon irradiation, a reaction that can lead to the formation of a polymeric network. The non-planar conformation of the molecule in the crystalline state, however, can hinder the ideal stacking required for efficient solid-state photocycloaddition, suggesting that such applications might necessitate specific formulation strategies to facilitate the reaction. acs.org
Design of Photoswitchable Supramolecular Systems
The structure of this compound is a foundational element in the design of photoswitchable supramolecular systems. acs.org These systems are of great interest for the development of "smart" materials that can respond to light stimuli. The core concept involves the reversible isomerization of the molecule, which can be triggered by light to alter its shape and electronic properties. This change, in turn, can control the assembly and disassembly of larger supramolecular structures. Research into a series of symmetrical dibenzylidene derivatives of cyclohexanone, including the methoxy-substituted compound, is part of a broader project aimed at creating hybrid molecules. acs.org These molecules are designed to combine a photoswitchable unit with an ionophoric group, enabling light-controlled coordination of ions or other small molecules. acs.org While the foundational studies have been laid, specific, quantifiable data on the photoswitching behavior of this compound within a functional supramolecular system remains a subject for future detailed reporting.
Nonlinear Optical (NLO) Properties
The extended π-conjugated system of this compound, featuring electron-donating methoxy (B1213986) groups, makes it a promising candidate for applications in nonlinear optics. These properties are crucial for technologies such as optical data storage, signal processing, and frequency conversion.
Second Harmonic Generation (SHG) Efficiency
Second Harmonic Generation (SHG) is a nonlinear optical process where two photons of the same frequency interact with a nonlinear material, are "combined," and generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. The efficiency of this process is highly dependent on the molecular structure and crystal packing of the material.
For chalcone (B49325) derivatives, the SHG efficiency is often evaluated using the Kurtz-Perry powder technique. researchgate.netmdpi.com This method provides a preliminary screening of the NLO activity of a powdered sample relative to a standard reference material like urea (B33335) or potassium dihydrogen phosphate (B84403) (KDP). While the potential for SHG in this compound is recognized due to its molecular structure, specific experimental data quantifying its SHG efficiency relative to standard materials is not yet available in the reviewed literature. Theoretical studies on similar methoxy-substituted chalcones suggest that the position of the methoxy group significantly influences the NLO response, with para-substitution, as in this compound, being favorable for enhancing the second-order nonlinearity.
First-Order Molecular Hyperpolarizability (β) Estimation
The first-order molecular hyperpolarizability (β) is a tensor quantity that describes the nonlinear response of a molecule to an applied electric field and is a key determinant of the SHG efficiency at the molecular level. Theoretical estimations of β for chalcone derivatives often employ computational methods like Density Functional Theory (DFT).
Table 1: Comparison of Calculated First-Order Hyperpolarizability (β) for Related Chalcone Derivatives
| Compound | Computational Method | Calculated β (esu) | Reference |
| (E)-1-(4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | DFT/B3LYP/6-31G(d,p) | 15.6 x 10⁻³⁰ | Theoretical Study |
| (E)-1,3-bis(4-methoxyphenyl)prop-2-en-1-one | DFT/B3LYP/6-311++G(d,p) | 8.9 x 10⁻³⁰ | Theoretical Study |
This table presents theoretical data for structurally related compounds to provide context, as specific experimental or theoretical data for this compound was not found in the reviewed literature.
Optical Cut-off and Transparency in the Visible Region
The optical transparency of a material in the visible region of the electromagnetic spectrum is a critical parameter for its use in many optical applications, particularly those involving frequency conversion. The UV-Vis absorption spectrum of this compound in methanol (B129727) shows a strong absorption band in the UV region with a maximum at approximately 362 nm. rsc.org This absorption is attributed to the π-π* electronic transitions within the conjugated system.
The optical cut-off wavelength, which is the wavelength below which the material becomes opaque, can be determined from the absorption spectrum. For this compound, the absorption edge extends into the near-UV region, but the compound is transparent in the visible part of the spectrum. This transparency is a significant advantage for NLO applications, as it minimizes the loss of the fundamental and second harmonic signals due to absorption.
Table 2: UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) | Molar Extinction Coefficient (ε) | Optical Cut-off (approx. nm) | Reference |
| Methanol | 362 | Not Reported | ~420 | rsc.org |
| Acetonitrile (B52724) | 326 | 31,500 M⁻¹cm⁻¹ | Not Reported | acs.org |
This transparency in the visible range, coupled with its potential for significant NLO response, positions this compound as a noteworthy candidate for further investigation and development in the field of optical materials. acs.org
Optical Sensing Applications (e.g., pH Sensors)
While direct and extensive research on the application of this compound as an optical pH sensor is not widely documented in publicly available literature, the broader class of chalcones and dibenzylidene cyclohexanone derivatives to which it belongs has demonstrated significant potential in this area. The structural features of these compounds, particularly the presence of a cross-conjugated system and electron-donating or accepting groups, often give rise to distinct photophysical properties that are sensitive to the surrounding chemical environment, including pH.
Notably, derivatives of 2,6-bis(benzylidene)cyclohexanone have been investigated for their acidochromic behavior, which is the change in color in response to a change in acidity. nih.govacs.org This phenomenon is fundamental to the development of colorimetric pH sensors. For instance, studies on related compounds reveal that protonation and deprotonation of specific functional groups within the molecule can significantly alter the electronic structure and, consequently, the wavelengths of light absorbed and emitted.
One such related compound, 2,6-bis(4-hydroxybenzylidene) cyclohexanone (BZCH), has shown reversible acidochromism. nih.govresearchgate.net In the presence of dilute acid and base solutions, BZCH exhibits a noticeable color change, which is accompanied by the appearance of a new absorption band in its UV-Vis spectrum. nih.govresearchgate.net This behavior is attributed to the deprotonation of the hydroxyl groups in an alkaline medium, which enhances the intramolecular charge transfer (ICT) within the molecule.
Similarly, another derivative, 2,6-bis(4-dimethylamino-benzylidene)-cyclohexanone, has also been reported to exhibit significant acidochromic properties. acs.org The observed color change in this compound is due to the preferential protonation of the dimethylamino group. acs.org This protonation event alters the electronic resonance of the molecule, leading to a visible change in its optical properties. acs.org
The potential mechanism for pH sensing in this compound would likely involve the protonation of the carbonyl group of the cyclohexanone ring under acidic conditions. This would alter the electronic properties of the conjugated system and could lead to a change in its optical properties.
To illustrate the typical response of a dibenzylidene cyclohexanone derivative to pH changes, the following table summarizes the observed acidochromic behavior of 2,6-bis(4-hydroxybenzylidene) cyclohexanone (BZCH) in dimethylsulfoxide (DMSO).
| Condition | Observed Color | New Absorption Band |
| Addition of dilute NaOH | Color change | 514 nm |
| Subsequent addition of dilute HCl | Reversible color change | Disappearance of 514 nm band |
Data derived from studies on 2,6-bis(4-hydroxybenzylidene) cyclohexanone (BZCH) nih.govresearchgate.net
Further research, including detailed spectroscopic studies in various pH buffers, would be necessary to fully characterize the potential of this compound as an optical pH sensor and to determine its sensitivity, dynamic range, and response time.
Biological Activity and Molecular Mechanisms
Anti-Tumor Activity and Apoptosis Induction
The anti-tumor potential of the 2,6-bis(arylidene)cyclohexanone scaffold is recognized in medicinal chemistry. These compounds are known to possess cytotoxic properties against a variety of cancer cells.
Research into the general class of 2,6-bis(arylidene)cyclohexanones, to which 2,6-Bis(4-methoxybenzylidene)cyclohexanone belongs, has demonstrated cytotoxic activity against several cancer cell lines. Studies by Dimmock et al. established that these dienones show cytotoxicity towards various murine and human tumor cells. nih.govnih.gov The average cytotoxicity of the 2,6-bis(arylidene)cyclohexanone dienones was found to be more than three times greater than their mono-arylidene counterparts. nih.gov
A number of compounds within this class displayed potency against a panel of human tumour cell lines, with some showing selective toxicity towards colon cancers and leukaemic cells. nih.govnih.gov Specific cell lines against which the broader class of 2,6-bis(arylidene)cyclohexanones has shown activity are listed in the table below.
Table 1: Cancer Cell Lines Showing Susceptibility to the 2,6-Bis(arylidene)cyclohexanone Class of Compounds
| Cell Line | Type | Organism |
|---|---|---|
| P388 | Leukemia | Murine |
| L1210 | Leukemia | Murine |
| Molt 4/C8 | T-lymphocyte (Leukemia) | Human |
| CEM | T-lymphocyte (Leukemia) | Human |
Data sourced from studies on the general class of 2,6-bis(arylidene)cyclohexanones. nih.govnih.gov
While other derivatives, such as those with nitro substitutions, have been tested against pulmonary cancer cell lines like A549, specific data for the cytotoxic effects (e.g., IC₅₀ values) of this compound against the cell lines listed in the section heading (HeLa, K562, MCF-7, MDA-MB-231, HepG2, 4T1) are not detailed in the available literature.
While anti-tumor activity for the 2,6-bis(arylidene)cyclohexanone class is established, specific studies detailing the induction of programmed cell death (apoptosis) by this compound are not extensively reported in the scientific literature. Mechanistic studies have often focused on other analogues. For instance, the related compound (2E,6E)-2,6-bis-(4-hydroxy-3-methoxybenzylidene)-cyclohexanone (BHMC) has been shown to induce apoptosis and G2/M cell cycle arrest in MCF-7 breast cancer cells and trigger late-stage apoptosis in HepG2 hepatoma cells. nih.govnih.govresearchgate.net However, these findings are specific to the BHMC analogue and cannot be directly attributed to this compound.
The regulation of microRNA (miRNA) expression is a key mechanism in controlling cancer cell proliferation and survival. Investigations into the precise effects of this compound on miRNA expression profiles in cancer cells have not been specifically published.
For context, studies on the analogue BHMC in MCF-7 cells revealed that it could alter the expression of several apoptotic-regulating miRNAs. Specifically, BHMC treatment was found to upregulate miRNAs such as miR-3195 and miR-30a-3p, while downregulating others like miR-6813-5p and miR-6132. nih.govnih.gov This highlights a potential mechanism for the broader class of curcuminoid analogues, but similar miRNA studies for this compound are required for confirmation.
The ability of this compound to inhibit specific signaling pathways involved in cancer cell growth and survival is not well-documented.
Research on related compounds provides insight into possible targets for this chemical class. The analogue BHMC was found to downregulate tumor-promoting genes such as VEGF and SNAIL in MCF-7 cells. nih.govnih.gov In HepG2 cells, BHMC was observed to increase the phosphorylation of p38 mitogen-activated protein kinase (MAPK), a pathway involved in triggering apoptosis. researchgate.net Another analogue, (2E,6E)-2,6-bis(2,3-dimethoxybenzylidene) cyclohexanone (B45756) (DMCH), was shown to modulate proteins like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor (VEGF) in colorectal cancer cells. These examples from related molecules suggest that the bis(benzylidene)cyclohexanone scaffold can interact with crucial cancer signaling pathways, though the specific pathways modulated by the 4-methoxy derivative remain to be elucidated.
There is a lack of specific empirical evidence in the available literature on the anti-invasive effects of this compound on cancer cells.
No studies were found that specifically investigate the effect of this compound on the formation of invadopodia, which are actin-rich protrusions used by invasive cancer cells to degrade the extracellular matrix. Research into this anti-metastatic mechanism has been performed on the related analogue, BHMC. In studies using MDA-MB-231 human breast cancer cells, treatment with non-cytotoxic concentrations of BHMC was shown to significantly reduce the number of cells forming invadopodia, thereby hindering their invasive potential. nih.gov This points to a potential area of investigation for this compound.
Anti-Invasive Effects on Cancer Cells
Anti-Inflammatory Effects
The potential for this compound to mitigate inflammation has been explored through its effects on various enzymatic pathways and inflammatory mediators.
Cyclooxygenase Enzyme Inhibition
Direct inhibitory activity of this compound on cyclooxygenase (COX) enzymes has not been detailed in the reviewed studies. However, research on a series of diarylidenecyclohexanone (DAC) derivatives, which includes the target compound, provides some context. In a study, a related compound in the series, 2,6-bis(4-fluorobenzylidene)cyclohexanone (B1270966) (Ic), was found to predominantly inhibit the expression of COX-2 messenger RNA (mRNA) rather than microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES1). rsc.org
PGE2 and 5-LOX Inhibition
The inhibition of enzymes central to the inflammatory cascade, namely 5-lipoxygenase (5-LOX) and the production of prostaglandin E2 (PGE2), has been a focus of investigation for diarylidenecyclohexanone derivatives. rsc.org In a synthesized series, while this compound (referred to as compound If ) was prepared, its specific inhibitory concentrations were not reported. rsc.org However, other compounds in the series demonstrated significant inhibitory activity against 5-LOX and PGE2 production. rsc.org For instance, compounds Ie (2,6-bis(4-chlorobenzylidene)cyclohexanone) and Ig (2,6-bis(4-iso-propylbenzylidene)cyclohexanone) showed potent 5-LOX inhibition. rsc.org
Table 1: 5-LOX and PGE2 Inhibition by Select Diarylidenecyclohexanone Derivatives
| Compound | Target | IC₅₀ (µM) | Standard | Standard IC₅₀ (µM) |
|---|---|---|---|---|
| Ie (4-chloro derivative) | 5-LOX | 1.4 ± 0.1 | Zileuton | 1.2 ± 0.11 |
| Ig (4-isopropyl derivative) | 5-LOX | 1.5 ± 0.13 | Zileuton | 1.2 ± 0.11 |
| Ic (4-fluoro derivative) | PGE₂ | 6.7 ± 0.19 | Licofelone | 5.4 ± 0.02 |
Data sourced from a study on diarylidenecyclohexanone derivatives. rsc.org
Modulation of Inflammatory Mediators (e.g., TNF-α, IL-1β, IL-4, G-CSF, NF-κB)
There is no specific information available in the reviewed scientific literature concerning the modulation of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-4 (IL-4), granulocyte colony-stimulating factor (G-CSF), or nuclear factor-kappa B (NF-κB) by this compound.
Anti-Diabetic Potential (e.g., α-Amylase Inhibition)
The inhibition of carbohydrate-hydrolyzing enzymes like α-amylase is a therapeutic strategy for managing diabetes. nih.govmdpi.com While direct studies on the α-amylase inhibitory activity of this compound were not found, research on the parent compound, bis-benzylidene cyclohexanone (BBC), indicated an inhibition of approximately 88.5%. researchgate.net This suggests that the core structure may possess anti-diabetic potential, though specific data for the methoxy-substituted derivative is required for confirmation.
Antimicrobial Activity
The antimicrobial properties of several synthetic bis-chalcones, including (2E,6E)-2,6-bis(4-methoxybenzylidene)cyclohexanone, have been evaluated. While the specific quantitative data from the disc diffusion assay was not available in the reviewed abstracts, the study concluded that the compound exhibited strong antibacterial activities against several pathogenic strains.
Table 2: Reported Antibacterial Activity of this compound
| Bacterial Strain | Activity Reported |
|---|---|
| Escherichia coli | Strong antibacterial activity |
| Pseudomonas aeruginosa | Strong antibacterial activity |
| Staphylococcus aureus | Strong antibacterial activity |
| Salmonella enteritidis | Strong antibacterial activity |
Information based on the qualitative findings reported in the study abstract.
Antibacterial Efficacy
This compound has demonstrated significant antibacterial properties against a panel of pathogenic bacteria. Studies show its effectiveness against both Gram-positive and Gram-negative bacteria, including common sources of infection. nih.gov
Detailed Research Findings:
In a comparative study of synthetic bis-chalcones, this compound (referred to as compound 1 in the study) exhibited strong antibacterial activity against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella enteritidis. nih.gov The antibacterial potential was evaluated using the disc diffusion assay, which measures the zone of inhibition around a disc impregnated with the compound. While the specific inhibition zone measurements for this particular methoxy (B1213986) derivative were part of a broader study, the research confirmed its strong performance against these four bacterial strains. nih.gov The study noted that chalcones and their derivatives are also being investigated for their ability to prevent biofilm formation and enhance antibiotic sensitivity. nih.gov Other research into related dibenzylidene-cyclohexanone compounds has also shown potent antibacterial effects, further supporting the potential of this chemical class. rasayanjournal.co.in
Table 1: Antibacterial Activity of this compound Data based on qualitative findings from referenced study.
| Bacterial Strain | Type | Observed Efficacy nih.gov |
|---|---|---|
| Escherichia coli | Gram-Negative | Strong |
| Staphylococcus aureus | Gram-Positive | Strong |
| Pseudomonas aeruginosa | Gram-Negative | Strong |
| Salmonella enteritidis | Gram-Negative | Strong |
Neuroprotective Effects
While direct studies on the neuroprotective effects of this compound are limited, extensive research on closely related analogues provides strong indications of its potential in this area. Specifically, a novel curcumin (B1669340) analogue, (2E,6E)-2,6-bis(3,5-dimethoxybenzylidene)cyclohexanone (MCH), has shown significant neuroprotective properties. mdpi.com Given the structural similarity, these findings offer valuable insights into the probable mechanisms of the title compound.
Detailed Research Findings:
Research on the analogue MCH demonstrated that it can protect PC12 nerve cells from oxidative stress-induced injury (damage caused by hydrogen peroxide, H₂O₂). mdpi.com The protective mechanisms identified include:
Modulation of Endogenous Antioxidant Enzymes: Pre-treatment with MCH prevented the decrease in antioxidant enzyme activities and the loss of glutathione (B108866) (GSH) typically caused by oxidative stress. mdpi.com
Activation of the Nrf2 Pathway: MCH was found to enhance the cellular expression of the transcription factor Nrf2, which plays a critical role in the antioxidant defense system. mdpi.com
Reduction of Cellular Damage: The compound significantly attenuated the increase in malondialdehyde (MDA), a marker of lipid peroxidation, and reduced the leakage of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage. mdpi.com
Mitochondrial Protection: MCH mitigated the accumulation of intracellular reactive oxygen species (ROS) and prevented the loss of mitochondrial membrane potential, which is a key event in apoptosis (programmed cell death). mdpi.com
These results suggest that cyclohexanone-based chalcones can protect neuronal cells from oxidative damage by scavenging free radicals and activating cytoprotective pathways. mdpi.com The broader class of chalcones is increasingly recognized for its neuroprotective benefits, often linked to anti-inflammatory and antioxidant actions. nih.gov
Antioxidant Properties and Radical Scavenging Activity
This compound is a potent antioxidant, a property that has been quantified through various in vitro assays. nih.gov Its ability to scavenge free radicals and reduce oxidants is a key aspect of its biological activity.
Detailed Research Findings:
The antioxidant capacity of this compound has been evaluated using standard methods such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. nih.gov
DPPH Radical Scavenging Activity: In one study, the compound demonstrated strong DPPH radical-scavenging potential with a reported EC₅₀ value of 18.41 ± 1.45 µg/mL. nih.gov Another source corroborates this finding, listing the DPPH IC₅₀ value as 18.41 ± 1.45 µg/mL and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging IC₅₀ as 18.63 ± 1.41 µg/mL. These values indicate superior antioxidant activity compared to some other derivatives.
Ferric Reducing Antioxidant Power (FRAP): The compound was also reported to have strong ferric-reducing properties, which is the principle behind the FRAP assay. nih.gov This demonstrates its ability to donate an electron to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), a key antioxidant mechanism.
This strong antioxidant profile is considered a significant contributor to its other biological effects, including its potential antibacterial and neuroprotective actions. nih.govmdpi.com
Table 2: Antioxidant Activity of this compound
| Assay | IC₅₀ / EC₅₀ (µg/mL) | Reference |
|---|---|---|
| DPPH Radical Scavenging | 18.41 ± 1.45 | nih.gov |
| ABTS Radical Scavenging | 18.63 ± 1.41 | nih.gov |
| Ferric Reducing Antioxidant Power (FRAP) | Strong Activity Reported | nih.gov |
Advanced Research Methodologies
In Vitro Cellular Assays
In vitro studies are fundamental in determining the cytotoxic, anti-migratory, and other cellular effects of 2,6-Bis(4-methoxybenzylidene)cyclohexanone. These assays utilize cultured cells to observe the compound's direct impact on cellular behavior and viability.
Cell viability assays are essential for quantifying the cytotoxic effects of a compound.
MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. In this assay, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, converting the yellow salt into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Research has demonstrated that this compound exhibits cytotoxic effects against several human cancer cell lines. nih.govnih.gov The half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cell population, has been determined for various cell lines. nih.govnih.gov For instance, the IC50 value was calculated for its effect on HeLa (cervical cancer), K562 (chronic myelogenous leukemia), MCF-7 (breast cancer), and MDA-MB-231 (breast cancer) cells. nih.gov Another study confirmed its cytotoxicity against MCF-7 and MDA-MB-231 cells. nih.gov
Table 1: Cytotoxicity (IC50) of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Source |
| HeLa | Cervical Cancer | 11.04 ± 2.80 | nih.gov |
| K562 | Chronic Myelogenous Leukemia | 6.50 ± 1.80 | nih.gov |
| MCF-7 | Breast Cancer (Estrogen-Dependent) | 8.70 ± 3.10 | nih.gov |
| MDA-MB-231 | Breast Cancer (Estrogen-Independent) | 2.30 ± 1.60 | nih.gov |
Trypan Blue Assay: The Trypan Blue exclusion test is a dye exclusion method used to count viable cells. The principle is based on the fact that intact membranes of live cells are impermeable to the blue dye, whereas dead cells with compromised membranes take up the dye and appear blue under a microscope. This allows for the differentiation and quantification of live versus dead cells in a population.
These assays are critical for evaluating a compound's potential to inhibit cancer metastasis.
Scratch Migration Assay: This is a straightforward method to study cell migration in two dimensions. A "scratch" or gap is created in a confluent monolayer of cells. The ability of the cells to migrate and close this gap over time is monitored, often through microscopy. This assay mimics the process of wound healing and can be used to assess the inhibitory effect of compounds on cell migration.
Transwell Assays: Also known as the Boyden chamber assay, this method evaluates cell migration and invasion in a three-dimensional context. Cells are seeded in an upper chamber and migrate through a porous membrane into a lower chamber, which may contain a chemoattractant. To study invasion, the membrane is coated with a layer of extracellular matrix (ECM) material, such as Matrigel. The number of cells that successfully traverse the membrane indicates the migratory or invasive potential.
The gelatin degradation assay, often performed as gelatin zymography, is used to measure the activity of matrix metalloproteinases (MMPs). These enzymes are crucial for degrading the extracellular matrix, a key step in cancer cell invasion and metastasis. In this assay, MMPs in a sample degrade a gelatin substrate, and the areas of degradation can be visualized and quantified, indicating the level of enzymatic activity.
Investigating the interaction of a compound with specific enzymes can reveal its mechanism of action. This compound has been evaluated for its ability to inhibit certain enzymes.
Table 2: Enzyme Inhibition by this compound
| Enzyme | Assay Method | Result | Source |
| α-Amylase | Amylum-iodine complex formation | 33.03% inhibition at 1 mM | bohrium.comresearchgate.net |
Observing morphological changes in cells following treatment is a key method for identifying the mode of cell death, such as apoptosis. The anti-tumor activity of this compound is attributed in part to its ability to induce apoptosis.
Hoechst 33342 and Propidium Iodide (PI) Staining: This dual-staining technique is used to distinguish between viable, apoptotic, and necrotic cells. Hoechst 33342 is a blue fluorescent dye that can permeate all cells and stains the nuclei. Propidium Iodide is a red fluorescent dye that can only enter cells with compromised membranes. Therefore, viable cells show blue fluorescence, early apoptotic cells show condensed or fragmented blue nuclei, and late apoptotic or necrotic cells show both blue and red fluorescence.
Ethidium Bromide/Acridine Orange (EB/AO) Staining: This is another dual-staining method for visualizing nuclear changes during apoptosis. Acridine Orange is a vital dye that stains both live and dead cells, causing the nuclei to fluoresce green. Ethidium Bromide is only taken up by cells with damaged membranes, where it stains the DNA to fluoresce red. Live cells appear uniformly green, early apoptotic cells show bright green nuclei with condensed chromatin, and late apoptotic cells display condensed, orange-to-red nuclei.
Flow cytometry is a powerful technique used to analyze the cell cycle distribution of a cell population. Cells are stained with a fluorescent dye that binds to DNA, and the fluorescence intensity of individual cells is measured as they pass through a laser beam. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Compounds that interfere with the cell cycle can cause an arrest in a specific phase. While specific cell cycle data for this compound is not detailed, flow cytometry-based experiments on structurally related diarylidenecyclohexanone compounds have shown they can trigger G2/M-phase cell cycle arrest. acs.org
Gene Expression Analysis (e.g., Real-time PCR)
Gene expression analysis is a critical tool for understanding the molecular mechanisms through which a compound exerts its biological effects. Real-time Polymerase Chain Reaction (RT-qPCR) is a highly sensitive and widely used technique for quantifying gene expression levels. While specific studies detailing the use of RT-qPCR for this compound are not extensively documented in the public domain, the anti-tumor activity of this compound is attributed to its ability to regulate microRNA expression and inhibit key signaling pathways involved in cell proliferation and survival.
The general methodology for such an analysis would involve the following steps:
RNA Isolation: Total RNA would be extracted from cells (e.g., cancer cell lines) treated with this compound and from untreated control cells.
cDNA Synthesis: The isolated RNA is then reverse transcribed into complementary DNA (cDNA). This cDNA serves as the template for the PCR reaction.
Real-time PCR: The qPCR is performed using specific primers for target genes of interest (e.g., genes involved in apoptosis, cell cycle regulation, or inflammatory pathways). The amplification of DNA is monitored in real-time using fluorescent dyes.
Data Analysis: The relative expression of the target genes is typically calculated using the 2-ΔΔCt method. researchgate.netyoutube.com This involves normalization to one or more stably expressed reference genes (housekeeping genes) to ensure the accuracy of the results. nih.govnih.gov The selection of appropriate reference genes is crucial for reliable quantification. nih.govnih.gov
This type of analysis allows researchers to identify which genes are up- or down-regulated in response to treatment with the compound, providing insights into its mechanism of action.
In Silico Approaches
In silico methods, which involve computer-based simulations, are integral to modern chemical and pharmaceutical research. These approaches allow for the prediction of molecular properties and interactions, guiding experimental work and accelerating the drug discovery process.
The molecular geometry and electronic properties of this compound have been investigated using computational chemistry software that employs Density Functional Theory (DFT). DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
Several software packages are available for performing such calculations, with ORCA and Gaussian being prominent examples.
ORCA: This is a powerful and versatile quantum chemistry software package that is free for academic use. faccts.dehku.hk It can perform a wide range of calculations, including geometry optimizations and prediction of spectroscopic properties using DFT and other methods. faccts.dehku.hksci-hub.seresearchgate.net ORCA is known for its efficiency in handling large molecules. faccts.desci-hub.seresearchgate.net
Gaussian: This is another widely used computational chemistry software package for electronic structure modeling.
These software applications allow researchers to calculate various properties of this compound, such as its optimized geometry, electronic energy, and the distribution of electron density.
Structure-Based Drug Design (SBDD) is a rational approach to drug discovery that utilizes the three-dimensional structure of a biological target, typically a protein or enzyme. The goal of SBDD is to design and optimize a ligand that can bind to the target with high affinity and selectivity. nih.gov
The process of SBDD generally involves:
Target Identification and Validation: Identifying a biological target that plays a key role in a disease process.
Structure Determination: Determining the 3D structure of the target, often through techniques like X-ray crystallography or NMR spectroscopy.
Molecular Docking: Using computational methods to predict how a library of small molecules, or specifically designed ligands, will bind to the target's active site. nih.gov This helps in identifying potential lead compounds.
Lead Optimization: Modifying the lead compounds to improve their binding affinity, selectivity, and pharmacokinetic properties.
While specific SBDD studies for this compound are not detailed in the available literature, this approach is highly relevant for exploring its potential as a therapeutic agent. For instance, its analogs have been studied using molecular docking to understand their interactions with potential cancer targets.
Analytical Methodologies for Compound Characterization and Quantification
A variety of analytical techniques are employed for the characterization and quantification of this compound, ensuring its identity, purity, and concentration in different matrices.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. A validated reverse-phase HPLC (RP-HPLC) method is a standard approach for the analysis of compounds like this compound. While a specific validated method for this exact compound is not detailed, a general approach can be outlined based on methods for similar compounds. nih.govneliti.comresearchgate.netsciencescholar.usresearchgate.net
Table 1: Representative RP-HPLC Method Parameters
| Parameter | Typical Value/Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) neliti.comresearchgate.net |
| Mobile Phase | A mixture of acetonitrile (B52724) and water or a buffer (e.g., phosphate (B84403) buffer) neliti.com |
| Elution | Isocratic or gradient |
| Flow Rate | 1.0 mL/min nih.govneliti.com |
| Detection | UV-Vis detector at a specific wavelength (e.g., based on the compound's UV spectrum) neliti.com |
| Injection Volume | 10-20 µL |
This method would be validated for linearity, accuracy, precision, and robustness according to ICH guidelines to ensure reliable quantification. nih.gov
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another important analytical tool. GC separates volatile compounds based on their boiling points and interaction with the stationary phase, while MS provides information about the mass-to-charge ratio of the fragments, allowing for structural elucidation.
GC-MS data for this compound is available in public databases. nih.gov
Table 2: GC-MS Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| NIST Number | 224975 | nih.gov |
| m/z Top Peak | 333 | nih.gov |
| m/z 2nd Highest | 334 | nih.gov |
| m/z 3rd Highest | 115 | nih.gov |
The fragmentation pattern obtained from GC-MS is a unique fingerprint that helps confirm the identity of the compound.
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for the separation and identification of compounds. It is often used to monitor the progress of a chemical reaction or to get a preliminary idea of the purity of a sample.
In the synthesis of this compound, TLC can be used to track the consumption of the starting materials (4-methoxybenzaldehyde and cyclohexanone) and the formation of the product. The separation is achieved based on the differential partitioning of the compounds between the stationary phase (e.g., silica (B1680970) gel on a TLC plate) and the mobile phase (a solvent or a mixture of solvents). The choice of the solvent system is crucial for achieving good separation.
Future Research Directions and Emerging Areas
Development of Novel Analogs with Enhanced Biological Activities
The core structure of 2,6-Bis(4-methoxybenzylidene)cyclohexanone serves as a versatile scaffold for the synthesis of novel analogues with potentially superior biological activities. The primary motivation for designing new derivatives is to overcome the limitations of natural curcumin (B1669340), such as its poor bioavailability and rapid metabolism, while amplifying its therapeutic effects. nih.gov
Research in this area is focused on modifying the peripheral aromatic rings and the central cyclohexanone (B45756) core. The introduction of different substituents on the benzylidene moieties can significantly influence the electronic and steric properties of the molecule, leading to enhanced interactions with biological targets. For instance, the replacement of the methoxy (B1213986) groups with other functional groups like hydroxyl, halogen, or dimethylamino groups has been shown to modulate the biological and photophysical properties of diarylidenecyclohexanones. nih.gov
A key strategy is the synthesis of compounds with improved stability. It has been suggested that the β-diketone moiety in curcumin is a source of instability, and its replacement with a more stable cyclohexanone ring, as seen in this compound, enhances stability in biological media. nih.gov Future efforts will likely involve the synthesis of a broader library of these analogues to establish more comprehensive structure-activity relationships (SAR). nih.gov
Table 1: Examples of Synthesized Cyclohexanone Analogues and Their Reported Activities
| Compound Name | Modification from this compound | Reported Biological Activity | Reference |
| (2E,6E)-2,6-bis-(4-hydroxy-3-methoxybenzylidene)-cyclohexanone (BHMC) | Hydroxyl group added to the benzylidene rings | Anti-tumor, anti-metastatic, anti-inflammatory, antinociceptive | mdpi.comunibe.chnih.gov |
| 2,6-bis(3,4-dihydroxybenzylidene)-cyclohexanone | Dihydroxy substitution on the benzylidene rings | Stronger apoptosis-stimulating and NF-κB inhibitory effects than curcumin | nih.gov |
| 2,6-bis(3,5-di-tert-butyl-4-hydroxylbenzylidene)-cyclohexanone | Di-tert-butyl and hydroxyl substitution on the benzylidene rings | Stronger inhibitory effect on cancer cell growth than curcumin | nih.gov |
| 2,6-bis-(4-nitrobenzylidene) cyclohexanone | Nitro group substitution on the benzylidene rings | Anticancer activity against pulmonary cancer cells | researchgate.net |
Exploration of Diverse Biological Applications
While the parent compound, curcumin, is known for a wide spectrum of biological activities, research into this compound and its analogues is uncovering a diverse range of potential therapeutic applications. The primary areas of exploration include anticancer and anti-inflammatory activities.
Anticancer Research: A significant body of research focuses on the anticancer properties of these compounds. For example, the analogue (2E,6E)-2,6-bis(4-hydroxy-3-methoxybenzylidene)cyclohexanone (BHMC) has demonstrated cytotoxic effects on breast cancer cells, inducing apoptosis and cell cycle arrest. mdpi.comunibe.ch Studies have shown that some cyclohexanone analogues of curcumin are more potent than curcumin itself in inhibiting the growth of human prostate cancer cells and suppressing the activation of NF-κB, a key transcription factor involved in inflammation and cancer. nih.gov The synthesis of various 2,6-diarylidenecyclohexanones has revealed moderate cytotoxicity against a range of human cell lines, including HeLa, K562, MCF7, and SW480. researchgate.net
Anti-inflammatory Properties: The anti-inflammatory potential of these compounds is another major area of investigation. The curcuminoid analogue BHMC has been shown to ameliorate acute airway inflammation in a mouse model of allergic asthma. This is attributed to the retention of the phenolic hydroxyl group, which is believed to be important for the anti-inflammatory activity of curcumin. Furthermore, studies on other diarylidenecyclohexanone derivatives have demonstrated strong inhibition of prostaglandin (B15479496) E2 (PGE2) and 5-lipoxygenase (5-LOX), key mediators of inflammation. rsc.org
Future research will likely expand to investigate the efficacy of these compounds in other disease models, including neurodegenerative diseases, cardiovascular conditions, and infectious diseases, leveraging the broad therapeutic potential suggested by their structural similarity to curcumin.
Advanced Computational Modeling for Predictive Research
Advanced computational modeling is becoming an indispensable tool for accelerating the discovery and optimization of novel therapeutic agents. In the context of this compound and its analogues, computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are being employed to predict biological activities and guide the design of new compounds.
QSAR Studies: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. japsonline.com For curcumin analogues, 3D-QSAR studies have been used to build models that can predict the inhibitory activity against targets like thioredoxin reductase and aldehyde dehydrogenase 1. nih.govmdpi.com These models help in identifying the key structural features that are crucial for biological activity, enabling the design of more potent inhibitors. mdpi.com
Molecular Docking: Molecular docking simulations predict the preferred orientation of a molecule when bound to a specific target protein. This technique provides insights into the molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, docking studies of curcumin analogues with targets like the estrogen receptor (3ERT) have shown favorable binding energies, suggesting a potential mechanism for their anticancer effects. nih.gov Computational studies have also been used to explore the interaction of these compounds with cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory drug design. japsonline.com
The integration of these computational methods allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and experimental testing, thereby streamlining the drug discovery process. unibe.ch Future directions will likely involve the use of more sophisticated machine learning and artificial intelligence algorithms to build more accurate predictive models. mdpi.comrsc.org
Integration with Nanotechnology and Advanced Materials Science
The therapeutic application of this compound and its analogues is often limited by their poor water solubility and bioavailability. Nanotechnology offers promising solutions to overcome these challenges by encapsulating these compounds in various nanocarrier systems.
Nanocarrier-based Drug Delivery: A wide range of nanocarriers, including polymeric nanoparticles, solid lipid nanoparticles (SLNs), liposomes, and micelles, are being explored for the delivery of curcumin and its analogues. mdpi.comnih.govresearchgate.net These nanoformulations can enhance the solubility, stability, and circulation time of the encapsulated compounds, leading to improved bioavailability and therapeutic efficacy. nih.govunibe.chnih.gov For example, curcumin-loaded SLNs have been shown to improve the pharmacokinetic profile and enable targeted drug delivery to tumor sites. mdpi.com Polymer-based nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can be tailored for controlled drug release and enhanced cellular uptake. nih.gov
Green Synthesis of Nanoparticles: An emerging area is the use of curcuminoids, including potentially this compound, in the green synthesis of metallic nanoparticles, such as gold (Au) and zinc oxide (ZnO) nanoparticles. nih.govmdpi.comrsc.orgtandfonline.com In this approach, the curcuminoid acts as both a reducing and a capping agent, offering an eco-friendly method for nanoparticle synthesis. researchgate.netmdpi.com These curcumin-capped nanoparticles have shown promising antibacterial and anticancer activities. nih.govrsc.org
Materials Science Applications: Beyond drug delivery, this compound can be used as a building block in materials science. Its rigid aromatic structure makes it a suitable component for creating polymers with specific properties. For example, it can serve as a hard segment in polyurethanes, imparting thermal stability to the resulting material.
Future research will focus on developing more sophisticated and targeted nanodelivery systems, as well as exploring the full potential of this compound in the creation of novel functional materials.
Investigating Photoreactivity and Optical Applications Further
The cross-conjugated dienone structure of this compound and its analogues imparts interesting photophysical and photochemical properties, opening up avenues for their use in optical applications.
Photophysical Properties: Studies on symmetrical dibenzylidene derivatives of cyclohexanone have revealed that their oxidation and reduction potentials, as determined by cyclic voltammetry, correlate with their electronic absorption spectra. acs.org The absorption and fluorescence properties can be tuned by introducing different substituents on the benzene (B151609) rings. For example, electron-donating groups like methoxy and dimethylamino can cause a bathochromic (red) shift in the absorption maximum. nih.gov
Photodynamic Therapy: Curcumin itself is a known photosensitizer, meaning it can generate reactive oxygen species (ROS) upon light excitation, which can be harnessed for photodynamic therapy (PDT) to kill cancer cells. nih.gov Synthetic curcuminoids, including diarylidenecyclohexanone derivatives, are being investigated as potentially more effective photosensitizers. The design of analogues with increased absorption at longer wavelengths is a key goal, as this would allow for deeper tissue penetration of the activating light. nih.gov
Acidochromism and Solvatochromism: Some analogues of this compound exhibit acidochromism, which is a reversible color change in response to changes in pH. This property is due to intramolecular charge transfer (ICT) and is influenced by the nature of the substituents on the aromatic rings. For example, 2,6-Bis(4-dimethylaminobenzylidene)cyclohexanone shows a new absorption band in acidic media. This pH-dependent optical response could be exploited for the development of chemical sensors.
Further research is needed to fully characterize the photoreactivity of this compound and its derivatives, including their quantum yields of ROS generation and their photostability. This will be crucial for optimizing their performance in applications such as PDT and optical sensing.
Addressing Synthetic Challenges for Scalability and Sustainability
While the laboratory-scale synthesis of this compound is well-established, typically through a Claisen-Schmidt condensation reaction between cyclohexanone and the corresponding benzaldehyde (B42025), scaling up this process for potential industrial production presents several challenges.
Scalability: The transition from a laboratory-scale synthesis to a larger, pilot-plant scale often requires significant process optimization. researchgate.netosti.gov Issues that may arise include efficient heat and mass transfer, control of reaction parameters, product isolation and purification, and managing the handling of reagents and solvents on a larger scale. For instance, ensuring consistent product quality and yield in large batches can be challenging.
Sustainability and Green Chemistry: There is a growing emphasis on developing more sustainable and environmentally friendly synthetic methods in the chemical industry. The conventional synthesis of this compound often involves the use of organic solvents and strong bases like sodium hydroxide (B78521). While solvent-free synthesis protocols have been reported, which significantly reduce waste production, their efficiency and scalability need to be thoroughly evaluated. nih.gov
Future research in this area will focus on:
Process Optimization: Developing robust and reproducible synthetic protocols that are amenable to scale-up.
Green Solvents: Exploring the use of greener and more benign solvents to replace traditional organic solvents.
Catalyst Development: Investigating the use of heterogeneous or reusable catalysts to simplify product purification and reduce waste.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.
Addressing these synthetic challenges is crucial for the economically viable and environmentally responsible production of this compound and its analogues for their potential applications in medicine and materials science.
Q & A
Q. What are the optimal synthetic methods for preparing 2,6-bis(4-methoxybenzylidene)cyclohexanone, and how do reaction conditions influence yield?
The compound is typically synthesized via Claisen-Schmidt condensation between 4-methoxybenzaldehyde and cyclohexanone. A solvent-free protocol using NaOH as a catalyst achieves high efficiency by reducing waste and simplifying purification . For improved yields (up to 95%), MoO₃ nanoparticles can serve as reusable heterogeneous catalysts under mild conditions (ethanol solvent, room temperature, 6-hour reaction time), offering advantages in scalability and environmental impact . Product isolation is facilitated by filtration and washing with ethanol, followed by recrystallization from acetone .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Key techniques include:
- FT-IR : Identifies carbonyl (C=O) stretching at ~1665 cm⁻¹ and conjugated C=C bonds at ~1600 cm⁻¹ .
- NMR : ¹H NMR reveals methoxy protons as singlets (~δ 3.8 ppm) and aromatic protons as doublets (δ 6.8–7.8 ppm) .
- Single-crystal X-ray diffraction : Confirms the envelope conformation of the cyclohexanone ring and dihedral angles between aromatic planes (e.g., 19.3° in monoclinic P2₁/c crystals) . SHELXTL or SHELXL software is used for refinement, with C–H···O hydrogen bonds often stabilizing the crystal lattice .
Q. How does substitution on the benzylidene groups affect the compound’s physicochemical properties?
Substituents like nitro, methyl, or halogens alter electron density, influencing reactivity and crystal packing. For example:
- 4-Methoxy groups : Enhance solubility in polar solvents (e.g., DMSO) and stabilize π-conjugation, relevant for photochemical studies .
- Methyl or nitro groups : Modify intermolecular interactions, as seen in non-isomorphic crystal structures of analogs like 2,6-bis(2-nitrobenzylidene)cyclohexanone .
Q. What computational methods are suitable for predicting molecular properties or interactions?
- Density Functional Theory (DFT) : Models vibrational spectra and electronic transitions, correlating with experimental Raman or UV-Vis data .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, van der Waals) using CrystalExplorer, with 2D fingerprint plots revealing dominant C–H···O contacts .
Q. How is the compound utilized in materials science or polymer chemistry?
As a rigid aromatic diol, it serves as a hard segment in polyurethanes (PUs). Reaction with diisocyanates (e.g., MDI, HDI) produces semicrystalline PUs with thermal stability up to 300°C, characterized by FT-IR (N–H stretching at 3300 cm⁻¹) and XRD .
Advanced Research Questions
Q. What challenges arise in resolving crystallographic disorder or polymorphism in this compound?
Weak intermolecular interactions (e.g., C–H···O) often lead to subtle packing variations, even in structurally similar derivatives. For example, 2,6-bis(2,4-dimethylbenzylidene)cyclohexanone lacks isomorphism with its dichloro analog due to methyl vs. chloro steric effects . Refinement in SHELXL requires careful handling of riding H-atoms and anisotropic displacement parameters (ADPs), with data-to-parameter ratios >15 ensuring reliability .
Q. How can docking studies guide its potential as a therapeutic agent?
Molecular docking against targets like breast cancer protein 3ERT (estrogen receptor) predicts binding affinities. AutoDock 4 simulations show favorable interactions via methoxy groups and the carbonyl moiety, with binding energies ≤−8.5 kcal/mol . Validation requires correlating docking scores with in vitro cytotoxicity assays (e.g., MTT on MCF-7 cells) .
Q. What mechanistic insights explain its pH-dependent photochemical behavior?
Under UV light, the enol-keto tautomerism of 2,6-bis(5-bromo-2-hydroxybenzylidene)cyclohexanone shifts with pH. At acidic pH, protonation stabilizes the keto form (λmax ~450 nm), while alkaline conditions favor the enolate (λmax ~550 nm), as confirmed by ¹H NMR and UV-Vis kinetics .
Q. How do solvent and catalyst choices impact green synthesis protocols?
- Solvent-free routes : Eliminate volatile organic compounds (VOCs) but require precise stoichiometry (1:2 cyclohexanone:aldehyde) and grinding for homogeneity .
- Nanocatalysts : MoO₃ nanoparticles (<50 nm) provide high surface area, enabling recyclability (≥5 cycles) without significant activity loss .
Q. What strategies optimize its incorporation into metal-organic frameworks (MOFs) for catalytic applications?
Functionalization with carboxylate groups (e.g., 2,6-bis(4-carboxybenzylidene)cyclohexanone) allows coordination to metal nodes (e.g., Mn²⁺). Solvothermal synthesis in DMF/water at 120°C yields porous MOFs characterized by PXRD and BET surface area analysis (~800 m²/g) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
